Methyl 2-amino-4-chloro-5-iodobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFYZJEPDVXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445871 | |
| Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199850-56-1 | |
| Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule, presenting quantitative data in a clear and accessible format.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 2-amino-4-chlorobenzoic acid to produce the intermediate, Methyl 2-amino-4-chlorobenzoate. The subsequent and final step is the regioselective iodination of this intermediate to yield the desired product.
A Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-amino-4-chloro-5-iodobenzoate is a halogenated aromatic compound belonging to the aminobenzoate class. Its multifunctional structure, featuring amino, chloro, iodo, and methyl ester groups, makes it a potentially valuable building block and intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for chemical research. This document provides a comprehensive overview of its core physicochemical properties, drawing from available chemical data. It also outlines representative experimental protocols for its synthesis and analysis, designed to guide laboratory work.
Chemical Identity and Core Properties
This compound is a solid organic compound.[1][2] Its identity is defined by its unique molecular structure and associated identifiers.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClINO₂ | [1][2][3] |
| Molecular Weight | 311.5041 g/mol | [1][2][4] |
| Monoisotopic Mass | 310.921 Da | [3] |
| Appearance | Solid | [1][2] |
| InChI | InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | [1][3] |
| InChIKey | ZGCFYZJEPDVXQD-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)I | [3] |
| Synonyms | 2-amino-4-chloro-5-iodo-benzoic acid methyl ester, Methyl 2-azanyl-4-chloranyl-5-iodanyl-benzoate | [1][2] |
Computational and Predicted Properties
Computational models provide valuable insights into the behavior of molecules. The following properties for this compound have been predicted using computational methods.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 2.9 | [3] |
| Collision Cross Section (CCS, Ų) | ||
| [M+H]⁺ | 150.1 | [3] |
| [M+Na]⁺ | 153.1 | [3] |
| [M-H]⁻ | 147.1 | [3] |
Experimental and Analytical Protocols
While specific, validated protocols for this compound are not published, the following sections detail standard methodologies that can be adapted for its synthesis and analysis based on procedures for analogous compounds.[7]
Representative Synthesis Workflow
The synthesis of this compound would likely proceed from a suitable precursor, such as 2-amino-4-chlorobenzoic acid, through sequential halogenation and esterification steps. The logical workflow for such a synthesis is outlined below.
Caption: A logical workflow for the synthesis of the target compound.
Protocol Detail: Fischer Esterification
-
Reaction Setup: Suspend the precursor, 2-amino-4-chloro-5-iodobenzoic acid, in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Purity Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of aromatic compounds.[8] A reversed-phase method would be appropriate for this compound.
Caption: Workflow for purity analysis using HPLC-UV.
Protocol Detail: HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[8]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating moderately polar compounds.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm internal diameter column.[8]
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (likely in the 240-280 nm range).
-
Procedure: A prepared sample solution is injected into the HPLC system. The resulting chromatogram is analyzed by integrating the area of the main peak and any impurity peaks to calculate the percent purity.
Predicted Spectroscopic Profile
While experimental spectra were not found, the chemical structure of this compound allows for the prediction of its key spectroscopic features.
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region (around 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. A broad singlet for the amine (-NH₂) protons would appear, and its chemical shift would be solvent-dependent. A sharp singlet around 3.8-4.0 ppm would correspond to the methyl ester (-OCH₃) protons.
-
¹³C NMR: The spectrum would display eight distinct signals. Six signals in the aromatic region (approx. 110-150 ppm) for the benzene ring carbons, one signal for the ester carbonyl carbon (approx. 165-170 ppm), and one signal for the methyl carbon (approx. 50-55 ppm).
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (two bands, approx. 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (approx. 1700-1730 cm⁻¹), C-O stretching (approx. 1200-1300 cm⁻¹), and C-H stretching for the aromatic ring and methyl group (approx. 2850-3100 cm⁻¹). C-Cl and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C8H7ClINO2) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. 289039-84-5 CAS MSDS (METHYL 2-AMINO-5-CHLORO-3-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular and Physicochemical Properties
Methyl 2-amino-4-chloro-5-iodobenzoate is a substituted methyl benzoate with the chemical formula C₈H₇ClINO₂.[1][2] Its structure consists of a benzene ring substituted with an amino group, a chlorine atom, an iodine atom, and a methyl ester group.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClINO₂ | [1][2] |
| Molecular Weight | 311.50 g/mol | [2] |
| CAS Number | 199850-56-1 | [2] |
| Appearance | Solid (Predicted) | [2] |
| InChI | InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | [1][2] |
| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)I | [1] |
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | Aromatic H (C6-H) |
| ~6.8 | Singlet | 1H | Aromatic H (C3-H) |
| ~4.5 | Broad Singlet | 2H | Amino (-NH₂) |
| ~3.9 | Singlet | 3H | Methyl Ester (-OCH₃) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl Carbon (C=O) |
| ~148 | Aromatic Carbon (C-NH₂) |
| ~138 | Aromatic Carbon (C-I) |
| ~135 | Aromatic Carbon (C-Cl) |
| ~125 | Aromatic Carbon (C-H) |
| ~115 | Aromatic Carbon (C-COOCH₃) |
| ~110 | Aromatic Carbon (C-H) |
| ~52 | Methyl Ester Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) of the amino group |
| 3000-3100 | Weak | Aromatic C-H stretch |
| 2850-2960 | Weak | Aliphatic C-H stretch of the methyl group |
| ~1720 | Strong | C=O stretch of the ester |
| ~1600 | Medium | N-H bend of the amino group |
| 1450-1580 | Medium to Strong | Aromatic C=C stretches |
| 1200-1300 | Strong | C-O stretch of the ester |
| 1000-1100 | Medium | C-N stretch |
| 700-850 | Strong | C-Cl stretch |
| 500-600 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
| m/z | Ion | Notes |
| 311/313 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom results in an M+2 peak with a ratio of approximately 3:1. |
| 280/282 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 252/254 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 184 | [M - I]⁺ | Loss of the iodine atom. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Optimize the acquisition time and relaxation delay for good signal-to-noise and accurate integration.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Data Acquisition:
-
Use the same instrument and sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for fragmentation studies, while ESI is a softer ionization method that can help in identifying the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the elemental composition.
-
Structure Elucidation Workflow and Signaling Pathway
The logical flow for the structure elucidation of this compound is a multi-step process that integrates data from various analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the information on the carbon-hydrogen framework from NMR, the identification of functional groups from IR, and the determination of molecular weight and fragmentation from MS, a definitive molecular structure can be established. This guide provides the foundational knowledge and protocols for researchers and scientists to confidently undertake the structural characterization of this and similar molecules, which is a critical step in the journey of drug discovery and development.
References
molecular weight of Methyl 2-amino-4-chloro-5-iodobenzoate
An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-iodobenzoate
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a halogenated aromatic compound. Its structure incorporates an aminobenzoate core with chloro and iodo substituents, making it a versatile intermediate for organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 311.5041 g/mol | [1] |
| Chemical Formula | C₈H₇ClINO₂ | [1] |
| CAS Number | 199850-56-1 | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥98% | [1] |
| Synonyms | 2-amino-4-chloro-5-iodo-benzoic acid methyl ester, Methyl 2-azanyl-4-chloranyl-5-iodanyl-benzoate | [1] |
| InChI Key | ZGCFYZJEPDVXQD-UHFFFAOYSA-N | [1] |
It is important to distinguish this compound from its isomers, which possess different substitution patterns and CAS numbers.
Table 2: Common Isomers of Methyl amino-chloro-iodobenzoate
| Compound Name | CAS Number | Molecular Weight |
| Methyl 4-amino-2-chloro-5-iodobenzoate | 256935-85-0 | 311.5041 |
| Methyl 2-amino-5-chloro-3-iodobenzoate | 289039-84-5 | 311.50 |
| Methyl 2-amino-5-chlorobenzoate (lacks iodine) | 5202-89-1 | 185.61 |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented in public literature, its structural motifs are common in several key areas of chemical and pharmaceutical development. Halogenated anthranilates are recognized as crucial building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and materials science.[2][3]
-
Pharmaceutical Synthesis : The presence of multiple reactive sites (amino group, chloro, and iodo substituents) allows for sequential, site-selective modifications. The iodine atom is particularly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in constructing complex molecular skeletons.[3] For instance, the related compound Methyl 2-amino-5-chlorobenzoate is a key intermediate in the synthesis of Tolvaptan, a treatment for hyponatremia and polycystic kidney disease.[2]
-
Agrochemicals : The core structure is a valuable precursor for creating novel herbicides, insecticides, and fungicides.
-
Material Science : Such compounds can serve as precursors for developing functional polymers and organic electronic materials, where halogen atoms help tailor electronic properties.
Plausible Synthetic Pathway
A logical starting material would be Methyl 2-amino-4-chlorobenzoate . The synthesis would proceed via the following key transformations:
-
Diazotization : The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid).
-
Iodination : The diazonium salt intermediate is then treated with a source of iodide, such as potassium iodide, to introduce the iodine atom onto the aromatic ring, displacing the diazonium group.
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from methodologies reported for analogous compounds and should be considered illustrative.[4] Optimization and safety assessments are critical before implementation.
General Laboratory Procedures
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reagents should be obtained from commercial suppliers and used without further purification unless otherwise noted. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
Synthesis of this compound
Step 1: Diazotization of Methyl 2-amino-4-chlorobenzoate
-
To a solution of Methyl 2-amino-4-chlorobenzoate in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid), cool the reaction vessel to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for approximately 1 hour after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution may be observed.
-
Allow the reaction mixture to stir and slowly warm to room temperature. The reaction can be gently heated to ensure completion.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other specialty chemicals. While detailed studies on this specific isomer are limited, its structural features suggest it is a versatile building block for creating complex molecular architectures through well-established synthetic transformations. The methodologies outlined in this guide, derived from related compounds, provide a solid foundation for its synthesis and application in research and development settings.
References
Technical Guide: An Analysis of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate (C8H7ClINO2)
For Immediate Release
IUPAC Name: Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate
This technical guide addresses the chemical compound with the molecular formula C8H7ClINO2. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of public information regarding this specific molecule. While the IUPAC name has been identified, data pertaining to its biological activity, experimental protocols, and quantitative analysis is not currently available in published resources.
Compound Identification
The chemical structure corresponding to the molecular formula C8H7ClINO2 is methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate .[1]
Structural Information:
-
Molecular Formula: C8H7ClINO2
-
SMILES: CC1=C(N=C(C=C1C(=O)OC)I)Cl[1]
-
InChI: InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)11-7(4)9/h3H,1-2H3[1]
-
InChIKey: ZBDLXUCRHRRXFN-UHFFFAOYSA-N[1]
Current Research Landscape
Extensive searches for "methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate" and related terms did not yield any specific studies detailing its synthesis, biological effects, or potential applications in drug development. The absence of this compound in major chemical and biological research databases suggests that it may be a novel chemical entity that has not yet been extensively studied or that research involving this compound has not been published in the public domain.
While general information exists for related pyridine carboxylic acid derivatives, which are known to have a wide range of biological activities and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, no direct extrapolation of these properties to methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate can be made without experimental validation.
Data Presentation
Due to the lack of available quantitative data for this specific compound, no tables summarizing physical, chemical, or biological properties can be provided at this time.
Experimental Protocols
No published experimental protocols for the synthesis, handling, or biological testing of methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate were found.
Signaling Pathways and Workflows
As there is no information on the biological activity of this compound, it is not possible to create any diagrams of signaling pathways, experimental workflows, or logical relationships.
Conclusion
The compound identified by the molecular formula C8H7ClINO2 is methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate. However, a thorough review of publicly accessible scientific information reveals a significant gap in knowledge regarding its properties and potential applications. For researchers, scientists, and drug development professionals interested in this molecule, it represents an unexplored area of chemical space. Any investigation into this compound would require de novo synthesis and comprehensive characterization of its physicochemical and biological properties. Without foundational research data, a detailed technical guide of the nature requested cannot be constructed.
References
Methyl 2-amino-4-chloro-5-iodobenzoate: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for Methyl 2-amino-4-chloro-5-iodobenzoate (CAS No. 199850-56-1). The information is compiled from various chemical supplier safety data sheets and is intended to inform researchers and laboratory personnel on safe handling, storage, and emergency procedures. Due to the nature of this compound as a research chemical, a complete, officially harmonized Safety Data Sheet (SDS) is not publicly available. This guide, therefore, collates the most relevant and current safety information.
Chemical and Physical Properties
This compound is a halogenated aromatic amine and ester.[1] Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 199850-56-1 | [2] |
| Molecular Formula | C₈H₇ClINO₂ | [1][2] |
| Molecular Weight | 311.50 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | |
| IUPAC Name | This compound | |
| InChI Key | ZGCFYZJEPDVXQD-UHFFFAOYSA-N | [1] |
| SMILES | O=C(OC)C1=CC(I)=C(Cl)C=C1N | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, protected from light |
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The hazard statements associated with this compound indicate potential risks upon exposure.
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source:
A "Warning" signal word is associated with this compound. It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately. The workflow below illustrates the recommended steps for different types of exposure.
First aid procedures for exposure to this compound.
General Advice: In all cases of exposure, show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Proper handling and storage are critical to minimize the risks associated with this compound.
Handling Precautions:
-
Avoid contact with skin and eyes.[5]
-
Avoid formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Use only in a well-ventilated area.[5]
-
Do not eat, drink or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep container tightly closed.[3]
-
Store at 2-8°C.
-
Keep in a dark place under an inert atmosphere.
-
Store away from incompatible materials.
The logical workflow for safe handling and storage is depicted below.
Workflow for safe handling and storage of the chemical.
Personal Protection and Exposure Controls
When handling this compound, the use of personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Face shield. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
General hygiene measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[5]
Fire-Fighting Measures
While specific fire-fighting data for this compound is limited, general guidelines for combustible solids should be followed.
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific hazards arising from the chemical: Combustible. In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen iodide.
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard and clean the area safely.
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
-
Ecotoxicity: No data available. It is recommended to prevent its release into the environment.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. The information herein is believed to be accurate but is not warranted to be so. Researchers and all personnel handling this chemical should exercise due care and consult all available safety information before use. The user assumes all risks of use, handling, and disposal of the product.
References
handling and storage of Methyl 2-amino-4-chloro-5-iodobenzoate
An In-depth Technical Guide on the Handling and Storage of Methyl 2-amino-4-chloro-5-iodobenzoate
This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a halogenated aromatic compound used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 199850-56-1 |
| Molecular Formula | C₈H₇ClINO₂ |
| Molecular Weight | 311.50 g/mol [2] |
| Appearance | Solid[3] |
| Boiling Point | 369.2 ± 42.0 °C at 760 mmHg[2] |
| Purity | Typically ≥97% or ≥98%[3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are crucial for safe handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Signal Word | - | Warning [3] |
| Hazard Statements | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
The following diagram illustrates the workflow for safe handling of this compound.
Caption: Workflow for Safe Handling of Chemical Compounds.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
Storage Conditions
The recommended storage conditions are summarized in the table below.
Table 3: Recommended Storage Conditions
| Parameter | Condition |
| Temperature | 2-8°C[2][3] |
| Atmosphere | Under an inert gas[2] |
| Light | Protected from light (in a dark place)[2][3] |
Stability and Incompatibility
-
Stability: While specific stability data is not publicly available, storage under the recommended conditions is crucial to prevent degradation.
-
Incompatibilities: Detailed chemical incompatibility studies for this specific compound are not found in the public domain. However, based on its chemical structure (an amine and an ester), it is prudent to avoid contact with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Experimental Protocols
While specific, detailed experimental protocols for stability and compatibility testing of this compound are not publicly available, a general methodology for such studies is provided below.
General Protocol for Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of the compound in sealed, amber glass vials under an inert atmosphere.
-
Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures and humidity (e.g., 40°C / 75% RH). Include a control set stored under the recommended long-term storage conditions (2-8°C, dark, inert atmosphere).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation and estimate the shelf life.
General Protocol for Chemical Incompatibility Testing
-
Binary Mixtures: Prepare binary mixtures of the compound with commonly used excipients or reagents at a specific ratio (e.g., 1:1 or 1:5).
-
Stressing: Subject the mixtures to accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: Analyze the stressed mixtures using HPLC to identify any new peaks that would indicate the formation of degradation products resulting from an interaction.
-
Characterization: If significant degradation is observed, further analytical techniques (e.g., LC-MS) can be employed to identify the structure of the degradation products.
Spill and Disposal Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contain the material and follow institutional or local environmental regulations for cleanup.
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound should not be disposed of into sewer systems or the environment.
The following diagram outlines the logical relationship for storage and disposal.
Caption: Storage and Disposal Logic Flow.
References
An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-iodobenzoate (CAS No. 199850-56-1), a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, commercial availability, representative synthetic protocols, and potential applications in cross-coupling reactions.
Chemical Properties and Commercial Availability
This compound is a polysubstituted aniline derivative. The presence of multiple halogen substituents, along with amino and methyl ester functional groups, makes it a versatile building block in the synthesis of more complex molecules. The iodo-substituent, in particular, serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Several chemical suppliers offer this compound. The table below summarizes key quantitative data available from these commercial sources. It is important to note that while some physical properties like melting point are not consistently reported by all suppliers for this specific isomer, typical purities are high, indicating its primary use as a synthetic intermediate.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 199850-56-1 | CymitQuimica, Sigma-Aldrich, Appchem[1][2] |
| Molecular Formula | C₈H₇ClINO₂ | CymitQuimica, Appchem[1][2] |
| Molecular Weight | 311.50 g/mol | CymitQuimica, Appchem[1][2] |
| Purity | ≥97% - 98% | CymitQuimica, Sigma-Aldrich[1] |
| Physical Form | Solid | CymitQuimica, Sigma-Aldrich[1] |
| Color | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | 2-8°C, inert atmosphere, protect from light | Sigma-Aldrich |
Commercial Suppliers:
Representative Experimental Protocols
The synthesis of the target molecule can be envisioned via electrophilic iodination of its precursor, Methyl 2-amino-4-chlorobenzoate. Anilines are activated aromatic compounds that readily undergo electrophilic substitution.[3] The following protocol is a general representation of such a transformation.
Representative Synthesis Protocol: Electrophilic Iodination
-
Materials:
-
Methyl 2-amino-4-chlorobenzoate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve Methyl 2-amino-4-chlorobenzoate in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically exothermic and should be monitored.
-
Continue stirring at room temperature for 2-4 hours or until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
The iodo-substituent on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[4]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (nitrogen or argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
-
Signaling Pathways and Experimental Workflows
As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its utility lies in its role as a precursor for the synthesis of biologically active molecules. The following diagrams illustrate a plausible synthetic pathway to the compound and a typical experimental workflow for its application in cross-coupling reactions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate, a key intermediate in pharmaceutical development. This document details the primary starting materials, outlines a plausible and detailed synthetic pathway, and presents relevant quantitative data. Furthermore, it includes a visualization of the synthetic workflow to aid in conceptual understanding.
Introduction
This compound is a halogenated anthranilate derivative. Its polysubstituted aromatic structure makes it a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, related compounds have been investigated as allosteric modulators of metabotropic glutamate receptors, highlighting the importance of this structural motif in medicinal chemistry. This guide focuses on a practical and efficient synthetic approach, starting from readily available precursors.
Primary Starting Materials
The most logical and cost-effective starting material for the synthesis of this compound is 2-amino-4-chlorobenzoic acid . This compound is commercially available from numerous chemical suppliers. An alternative, though more circuitous route, could commence with methyl anthranilate, involving sequential iodination and chlorination. However, the direct approach from 2-amino-4-chlorobenzoic acid is preferred for its atom economy and reduced number of synthetic steps.
Synthetic Pathway
The synthesis of this compound from 2-amino-4-chlorobenzoic acid can be efficiently achieved in a two-step process:
-
Electrophilic Iodination: The first step involves the regioselective iodination of 2-amino-4-chlorobenzoic acid at the 5-position to yield 2-amino-4-chloro-5-iodobenzoic acid.
-
Fischer-Speier Esterification: The subsequent step is the esterification of the carboxylic acid group of 2-amino-4-chloro-5-iodobenzoic acid with methanol to produce the final product.
The overall synthetic workflow is depicted in the following diagram:
Theoretical Yield of Methyl 2-amino-4-chloro-5-iodobenzoate Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical yield and a detailed experimental protocol for the synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate, a key intermediate in the production of various pharmaceuticals, including the orexin receptor antagonist Suvorexant.[1][2][3] The synthesis involves the electrophilic iodination of Methyl 2-amino-4-chlorobenzoate.
Reaction Scheme and Theoretical Yield
The synthesis of this compound is achieved through the direct iodination of Methyl 2-amino-4-chlorobenzoate. The amino group in the starting material is an activating group, directing the electrophilic iodine to the ortho and para positions. With the para position occupied by a chlorine atom, the iodination selectively occurs at the C5 position. A common and effective method for this transformation is the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which generates the electrophilic iodine species in situ.[4][5][6]
The balanced chemical equation for this reaction is:
C₈H₈ClNO₂ + I₂ → C₈H₇ClINO₂ + HI
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 2-amino-4-chlorobenzoate | C₈H₈ClNO₂ | 185.61 |
| Iodine | I₂ | 253.81 |
| This compound | C₈H₇ClINO₂ | 311.50 |
Theoretical Yield Calculation:
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the reaction and the identification of the limiting reactant.
For a typical laboratory-scale synthesis starting with 10 grams of Methyl 2-amino-4-chlorobenzoate:
-
Moles of Methyl 2-amino-4-chlorobenzoate (limiting reactant):
-
Moles = Mass / Molar Mass
-
Moles = 10.0 g / 185.61 g/mol = 0.0539 mol
-
-
Stoichiometric Moles of Product:
-
The reaction stoichiometry between the limiting reactant and the product is 1:1.
-
Therefore, the theoretical moles of this compound are also 0.0539 mol.
-
-
Theoretical Mass of Product:
-
Mass = Moles × Molar Mass
-
Mass = 0.0539 mol × 311.50 g/mol = 16.79 g
-
Table 2: Summary of a Representative Synthesis
| Starting Material | Mass (g) | Moles (mol) | Molar Equivalents |
| Methyl 2-amino-4-chlorobenzoate | 10.00 | 0.0539 | 1.0 |
| Iodine | 14.44 | 0.0569 | 1.05 |
| Product | |||
| This compound | 16.79 | 0.0539 | (Theoretical) |
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of activated aromatic compounds.[4][6]
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Acetic Acid (glacial)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0539 mol) of Methyl 2-amino-4-chlorobenzoate and 14.44 g (0.0569 mol, 1.05 eq) of iodine in 150 mL of glacial acetic acid.
-
Addition of Oxidant: Stir the mixture at room temperature and add 6.1 mL (0.0593 mol, 1.1 eq) of 30% hydrogen peroxide dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Workup:
-
Add a saturated aqueous solution of sodium thiosulfate dropwise with stirring until the brown color of excess iodine disappears.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dissolve the crude solid in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. 256935-85-0|Methyl 4-amino-2-chloro-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
Methodological & Application
The Versatile Role of Methyl 2-amino-4-chloro-5-iodobenzoate in Modern Organic Synthesis: Applications in Cross-Coupling Reactions for Drug Discovery and Materials Science
Methyl 2-amino-4-chloro-5-iodobenzoate is a highly functionalized aromatic building block that serves as a versatile precursor in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring an amine, a chloro group, an iodo group, and a methyl ester, provides multiple reaction sites for strategic chemical modifications. This makes it a valuable intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science, for the construction of novel pharmaceuticals and functional materials.
The presence of both chloro and iodo substituents on the benzene ring allows for selective palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes, enabling regioselective functionalization at the 5-position. This differential reactivity is crucial for the sequential introduction of various substituents, leading to the efficient synthesis of diverse molecular scaffolds. This application note will detail the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing detailed protocols for these key transformations.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This compound readily participates in this reaction at the iodine-bearing position, allowing for the introduction of a variety of aryl and heteroaryl groups. This is particularly useful in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other biologically active molecules.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in the preparation of various heterocyclic compounds and are also found in many natural products and pharmaceuticals. The high reactivity of the iodide in this compound makes it an excellent substrate for this transformation.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Pd(OAc)₂ (2) | CuI (5) | XPhos (4) | Cs₂CO₃ | DMF | 80 | 4 | 91 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is extremely valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound can be selectively coupled with various primary and secondary amines at the 5-position to generate more complex diamine structures.
Table 3: Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 82 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 12 | 89 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Sealed tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry sealed tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Methyl 2-amino-4-chloro-5-iodobenzoate, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms (iodine and chlorine) on the aromatic ring allows for regioselective functionalization. The significantly weaker carbon-iodine bond enables selective cross-coupling at the C5 position while leaving the C4-chloro substituent intact for potential subsequent transformations.
This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental for the synthesis of complex organic molecules.[1][2] The provided methodologies are based on established procedures for structurally related haloanilines and serve as a starting point for reaction optimization.[3]
Data Presentation: A Comparative Overview of Reaction Conditions
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions for various cross-coupling reactions applicable to this compound.
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (3-5) | SPhos (4-10) or PPh₃ (6-10) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | 80-110 | 75-95% |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) or PPh₃ (2-10) | Et₃N, NaOAc | DMF, NMP, Toluene | 100-140 | 60-85% |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | PPh₃ (4-10) & CuI (5-10) | Et₃N, Diisopropylamine | THF, DMF, Toluene | Room Temp - 70 | 70-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos, BINAP (2-6) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | 70-95% |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-amino-4-chlorobenzoates
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6] This protocol describes the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)[3]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)[3]
-
Toluene and Water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-amino-4-chlorobenzoate.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Heck Reaction: Synthesis of 5-Alkenyl-2-amino-4-chlorobenzoates
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] This protocol is designed for the reaction between this compound and a suitable alkene.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 5-alkenyl-2-amino-4-chlorobenzoate.
Visualization of the Palladium Catalytic Cycle:
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-amino-4-chlorobenzoates
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)[12]
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF), degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).[12]
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours, or until the starting material is consumed as indicated by TLC.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 5-alkynyl-2-amino-4-chlorobenzoate.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-amino-4-chlorobenzoates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14] This protocol outlines the coupling of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and remove it from the glovebox. Heat the reaction mixture with stirring to 100 °C for 12-24 hours.[1]
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 5-amino-2-amino-4-chlorobenzoate.
Visualization of the Buchwald-Hartwig Amination Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Reactions of Methyl 2-amino-4-chloro-5-iodobenzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-4-chloro-5-iodobenzoate is a highly functionalized aromatic building block valuable in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its structure features three key reactive sites: an amino group, and two halogen atoms (iodine and chlorine) with distinct reactivities. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling site-selective functionalization. This allows for a modular approach to synthesis, where the iodine at the C-5 position can be selectively displaced, leaving the chlorine at the C-4 position available for subsequent transformations.
These application notes provide an overview of key reactions with nucleophiles, focusing on robust and widely used palladium-catalyzed cross-coupling methodologies.
Application Note 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1][2] For this compound, this reaction is expected to proceed selectively at the more reactive C-I bond, allowing the introduction of a wide variety of primary and secondary amines at the C-5 position. This transformation is fundamental in drug discovery for synthesizing aryl amines, which are prevalent in pharmaceutical compounds.[2]
General Reaction Scheme:
A general representation of the site-selective Buchwald-Hartwig amination at the C-I bond.
Data Presentation: Representative Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. The following table summarizes typical conditions for the amination of aryl iodides.
| Entry | Amine Nucleophile (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | >90 |
| 4 | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2.5) | LHMDS (1.5) | THF | 70 | 80-95 |
Note: Yields are typical for aryl iodides and may require optimization for the specific substrate.
Experimental Protocol: Synthesis of Methyl 2-amino-4-chloro-5-(morpholin-4-yl)benzoate
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene to the flask, followed by this compound and morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[2][3]
Application Note 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound (boronic acid or ester).[4][5] This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acid reagents.[6] For this compound, the Suzuki coupling offers a reliable method to introduce aryl or vinyl substituents at the C-5 position, which is a key step in synthesizing biaryl structures found in many pharmaceuticals.[7][8]
General Reaction Scheme:
A general representation of the site-selective Suzuki-Miyaura coupling at the C-I bond.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is crucial for an efficient Suzuki coupling.
| Entry | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | >90 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | DMF/H₂O (10:1) | 85 | 80-90 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3.0) | THF | 65 | 85-95 |
Note: Yields are typical for aryl iodides and may require optimization for the specific substrate.
Experimental Protocol: Synthesis of Methyl 5-phenyl-2-amino-4-chlorobenzoate
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the biaryl product.[8]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Application Note 3: Palladium/Copper-Catalyzed C-C Bond Formation (Sonogashira Coupling)
The Sonogashira reaction is an effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[9] The reaction is typically co-catalyzed by palladium and copper(I) salts.[10] Given the high reactivity of aryl iodides, this compound serves as an excellent substrate for introducing alkynyl groups. These groups are versatile handles for further transformations, including click chemistry, cyclizations, and reductions, making them highly useful in the synthesis of complex targets.
General Reaction Scheme:
A general representation of the site-selective Sonogashira coupling at the C-I bond.
Data Presentation: Representative Reaction Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT-50 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | RT | >95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 60 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | DIPA | Acetonitrile | 50 | 80-90 |
Note: Yields are typical for aryl iodides and may require optimization.[11]
Experimental Protocol: Synthesis of Methyl 2-amino-4-chloro-5-(phenylethynyl)benzoate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.03 equiv)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF followed by degassed triethylamine.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the ammonium salts and catalyst residues.
-
Wash the filtrate with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Dual Catalytic Cycle
Caption: Simplified dual catalytic cycle for the Sonogashira coupling reaction.[9][11]
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sandmeyer Reaction of 2-Amino-5-iodobenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of primary aryl amines into a diverse range of functional groups via a diazonium salt intermediate.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex aryl halides that are not readily accessible through direct halogenation methods. This document provides a detailed protocol for the Sandmeyer reaction specifically tailored for 2-amino-5-iodobenzoate derivatives, which are important precursors in the synthesis of various pharmaceutical compounds. The protocol outlines the diazotization of the amine and its subsequent conversion to an aryl halide using a copper(I) salt catalyst.
General Reaction Scheme
The overall transformation involves two main steps: the diazotization of the 2-amino-5-iodobenzoate derivative, followed by the copper-catalyzed displacement of the diazonium group with a halide.
Where R can be H or an alkyl group, and X can be Cl or Br.
Data Presentation: Synthesis of 2-Chloro-5-iodobenzoic Acid Derivatives
The following table summarizes quantitative data from various reported Sandmeyer reactions for the synthesis of 2-chloro-5-iodobenzoic acid and its esters.
| Starting Material | Diazotization Conditions | Sandmeyer Reaction Conditions | Product | Yield | Purity | Reference |
| Methyl 2-amino-5-iodobenzoate | Not specified | Classic Sandmeyer reaction, chlorination | 2-Chloro-5-iodobenzoate | High (Total yield 64-70% over 4 steps) | 95-98% | [4][5] |
| 5-Amino-2-chlorobenzoic acid | 20% aq. H2SO4, NaNO2, 0-10 °C | KI solution | 2-Chloro-5-iodobenzoic acid | 93.7% | 99.6% | [6] |
| 2-Chloro-5-aminobenzoic acid | 20% H2SO4, NaNO2, 0-10 °C | KI solution | 2-Chloro-5-iodobenzoic acid | Not specified | >98% | [6][7] |
| Methyl anthranilate (iodinated first) | Not specified | Classic Sandmeyer reaction, chlorination | 2-Chloro-5-iodobenzoic acid | High (up to 80% total yield) | Not specified | [8] |
Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid from 2-Amino-5-iodobenzoic Acid
This protocol provides a detailed methodology for the synthesis of 2-chloro-5-iodobenzoic acid, a common transformation for this class of compounds.
Materials and Reagents:
-
2-Amino-5-iodobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Urea
-
Ethyl acetate
-
Toluene
-
Sodium bisulfite
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 2-Amino-5-iodobenzoic Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-iodobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of the amino acid via the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
To remove any excess nitrous acid, a small amount of urea can be added until gas evolution ceases.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture can be gently warmed to 40-50 °C to ensure the completion of the reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with 1N hydrochloric acid, a 10% sodium bisulfite solution (to remove any residual iodine), and saturated brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-iodobenzoic acid.[6]
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as toluene or an ethanol/water mixture.[6] Heat the crude product in toluene to 80 °C, then cool to 0-5 °C for crystallization.[6]
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50 °C.[6]
Visualizations
Experimental Workflow for the Sandmeyer Reaction
Caption: Workflow of the Sandmeyer reaction for 2-amino-5-iodobenzoate derivatives.
Signaling Pathway of the Sandmeyer Reaction Mechanism
Caption: Radical mechanism of the copper-catalyzed Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. A kind of synthetic method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from Methyl 2-amino-4-chloro-5-iodobenzoate. This versatile building block is a key precursor for the synthesis of a variety of complex molecules, including kinase inhibitors and PARP inhibitors like rucaparib. The methodologies detailed below focus on widely used and robust palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which allow for the strategic introduction of diverse functionalities at the C5 position.
Introduction to Synthetic Strategies
This compound possesses three key features that make it an attractive starting material for pharmaceutical synthesis: an aniline moiety, a chlorinated aromatic ring, and a reactive iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling highly regioselective functionalization at the C5 position. This allows for the introduction of aryl, alkynyl, and amino groups, which are common pharmacophores in a wide range of therapeutic agents. The primary amino group and the methyl ester can be further modified in subsequent synthetic steps to build more complex molecular architectures.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. These structures are prevalent in many kinase inhibitors, where they often serve as hinge-binding motifs or contribute to crucial hydrophobic interactions within the active site of the target protein.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is detailed below. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (e.g., 10:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Note: Yields are based on analogous reactions and serve as a reference for optimization.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Application 2: Sonogashira Coupling for the Synthesis of Alkynyl Intermediates
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of various pharmaceutical agents, including those with rigid structural motifs or those requiring further functionalization of the alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80°C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted product.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | DMF | 60 | 2 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Diisopropylamine | THF | 25 | 4 | 90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3), CuI (6) | Cs₂CO₃ | Acetonitrile | 80 | 6 | 78 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | Piperidine | Toluene | 70 | 3 | 92 |
Note: Yields are based on analogous reactions and serve as a reference for optimization.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Application 3: Buchwald-Hartwig Amination for the Synthesis of Arylamine Intermediates
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of diaryl amines and N-aryl alkylamines, which are critical functionalities in a vast number of biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is provided below.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2), XPhos (4) | NaOtBu | Toluene | 110 | 12 | 93 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5), RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 89 |
| 3 | n-Hexylamine | [Pd(cinnamyl)Cl]₂ (1), tBuXPhos (2) | LHMDS | THF | 70 | 6 | 95 |
| 4 | Benzylamine | Pd(OAc)₂ (2), BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Note: Yields are based on analogous reactions and serve as a reference for optimization.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of Methyl 2-amino-4-chloro-5-iodobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following derivatization methods—acylation, sulfonylation, and urea formation—offer versatile strategies for creating diverse molecular scaffolds for drug discovery and development.
Introduction
This compound is a polysubstituted aniline derivative whose chemical reactivity is influenced by the presence of both electron-withdrawing (chloro, iodo, and methyl ester) and electron-donating (amino) groups. The amino group serves as a crucial handle for synthetic modifications, allowing for the introduction of a wide range of functionalities. Derivatization of this amino group is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to construct more complex molecular architectures. This document outlines detailed experimental procedures for three common and useful derivatizations: N-acetylation, N-sulfonylation, and N-phenylurea formation.
Derivatization Strategies
The primary amino group of this compound can be readily derivatized through several common organic reactions. The electron-withdrawing substituents on the aromatic ring decrease the nucleophilicity of the amino group compared to simple aniline, which may necessitate slightly more forcing reaction conditions or the use of catalysts.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are based on established methods for the derivatization of substituted anilines and are adapted for this compound.
Protocol 1: N-Acetylation
This protocol describes the formation of an amide linkage by reacting the amino group with an acylating agent, in this case, acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or TEA (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: N-Sulfonylation (Hinsberg Reaction)
This protocol details the synthesis of a sulfonamide derivative using benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: N-Phenylurea Formation
This protocol describes the addition of the amino group to an isocyanate to form a urea derivative.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer.
Methodology:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenyl isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with a non-polar solvent (e.g., hexane or diethyl ether) or by recrystallization.
Data Presentation
The following table summarizes expected outcomes for the derivatization of anilines with similar electronic properties to this compound, providing a baseline for expected yields and reaction times. Actual results may vary depending on the specific reaction conditions and scale.
| Derivatization Method | Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) |
| N-Acetylation | Acetyl chloride, Pyridine | DCM | 2 - 4 | 85 - 95 |
| N-Sulfonylation | Benzenesulfonyl chloride, Pyridine | DCM | 4 - 6 | 80 - 90 |
| N-Phenylurea Formation | Phenyl isocyanate | THF or DCM | 2 - 4 | >90 |
Signaling Pathways and Logical Relationships
The derivatization of the amino group follows standard nucleophilic substitution or addition pathways. The reactivity of the amino group is modulated by the electronic effects of the substituents on the aromatic ring.
Caption: Simplified mechanisms for the derivatization of the amino group.
Conclusion
The protocols provided herein offer robust and versatile methods for the derivatization of the amino group in this compound. These transformations are essential for generating diverse libraries of compounds for high-throughput screening and for the synthesis of complex pharmaceutical agents. The provided data and workflows serve as a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Iodination of Methyl 2-Amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the synthesis of methyl 2-amino-4-chloro-5-iodobenzoate via electrophilic aromatic iodination of methyl 2-amino-4-chlorobenzoate. Iodo-substituted aromatic compounds are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. They serve as versatile precursors for cross-coupling reactions, enabling the construction of complex molecular architectures. The procedure outlined below utilizes iodine monochloride (ICl) as an effective iodinating agent for electron-rich aromatic systems.
The amino group of the starting material is a strong activating group, directing the electrophilic substitution to the ortho and para positions. With the para position occupied by a chloro substituent, the iodination is regioselectively directed to the C5 position, which is ortho to the amino group.
Reaction Principle
The iodination of methyl 2-amino-4-chlorobenzoate is an electrophilic aromatic substitution reaction. Iodine monochloride (ICl) serves as a source of an electrophilic iodine species (I⁺) due to the polarization of the I-Cl bond.[1][2] The electron-rich aromatic ring of the aniline derivative attacks the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the desired iodinated product.
Experimental Protocol
This protocol is adapted from established methods for the iodination of anilines and other activated aromatic compounds.[1][3]
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
Iodine monochloride (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-4-chlorobenzoate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Iodinating Agent: While stirring vigorously, add a 1.0 M solution of iodine monochloride in dichloromethane (1.05 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the excess iodine monochloride by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
Iodine monochloride is corrosive and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Data Presentation
| Parameter | Value |
| Starting Material | Methyl 2-amino-4-chlorobenzoate |
| Product | This compound |
| Molecular Formula | C₈H₇ClINO₂ |
| Molecular Weight | 311.51 g/mol |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Moderate to high |
| Purification Method | Recrystallization or Column Chromatography |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment and confirm the regiochemistry of iodination.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Experimental Workflow
Caption: Experimental workflow for the iodination of methyl 2-amino-4-chlorobenzoate.
Signaling Pathway of Electrophilic Aromatic Iodination
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2-amino-4-chloro-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-amino-4-chloro-5-iodobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - The compound oiled out instead of crystallizing. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points are ethanol, methanol, or mixtures of ethyl acetate and hexanes. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - If the compound oils out, try redissolving it in more solvent at a higher temperature and then cooling it more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Product Tailing on TLC Plate During Column Chromatography | - The compound is interacting strongly with the acidic silica gel stationary phase due to its basic amino group. | - Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel. - Consider using an alternative stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel. - Reversed-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can also be an effective alternative. |
| Incomplete Separation of Impurities by Column Chromatography | - The mobile phase polarity is either too high or too low. - The impurities have very similar polarity to the desired product. | - Optimize the mobile phase composition by running several TLCs with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol). - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity to improve separation. - If co-elution persists, a second chromatographic step using a different stationary phase or a different solvent system may be necessary. Recrystallization of the enriched fractions can also be effective. |
| Yellow or Off-White Color in the Final Product | - Presence of colored impurities from the synthesis, such as nitro-aromatic compounds or oxidation byproducts. - Residual palladium catalyst if a cross-coupling reaction was performed. | - Treat a solution of the product with activated carbon to adsorb colored impurities, followed by filtration through celite. - Recrystallization is often effective at removing colored impurities. - If residual metal catalyst is suspected, a plug of silica gel or a specific metal scavenger can be used. |
| Hydrolysis of the Ester Group During Purification | - Exposure to acidic or basic conditions, especially in the presence of water and at elevated temperatures. | - Ensure all solvents and reagents used for purification are dry. - Avoid prolonged exposure to strongly acidic or basic conditions. If an acid or base wash is necessary during workup, perform it quickly and at a low temperature. - Use a neutral stationary phase for chromatography if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be the corresponding carboxylic acid (from hydrolysis of the ester), regioisomers, or compounds where one of the halogen substituents is missing.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the polarity of the molecule, good starting solvents for recrystallization trials would be alcohols like ethanol or methanol, or a binary solvent system such as ethyl acetate/hexanes. In the latter case, the crude product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added dropwise until turbidity is observed, followed by slow cooling.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate, elute with the same mobile phase used for the column, and visualize the spots under UV light. Staining with a suitable reagent, such as potassium permanganate or iodine, can also be used if the compound is not UV-active.
Q4: My compound appears pure by TLC but has a low melting point. What could be the issue?
A4: The presence of a small amount of a eutectic impurity can significantly depress the melting point. It's also possible that the compound exists in different polymorphic forms, which have different melting points. Further purification by another method, such as a second recrystallization from a different solvent system, may be necessary.
Q5: Is it better to use column chromatography or recrystallization for the final purification step?
A5: The choice depends on the nature and quantity of the impurities. Recrystallization is an excellent and scalable method for removing small amounts of impurities from a solid product, often resulting in high purity. Column chromatography is more effective for separating mixtures with multiple components or impurities with polarities similar to the product. For very high purity requirements, it is common to perform column chromatography followed by a final recrystallization.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Determine a suitable mobile phase by running TLCs in various solvent systems (e.g., hexanes:ethyl acetate mixtures). An ideal Rf value for the product is typically between 0.2 and 0.4. To mitigate tailing, consider adding 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table presents illustrative data for typical purification outcomes. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Typical Solvents/Mobile Phase |
| Recrystallization | 85-90% | >98% | 70-85% | Ethanol or Ethyl Acetate/Hexanes |
| Column Chromatography | 70-85% | >99% | 60-80% | Hexanes:Ethyl Acetate (e.g., 4:1) + 0.5% Triethylamine |
Purification Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-amino-4-chloro-5-iodobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is Methyl 2-amino-4-chlorobenzoate.
Q2: What is the most critical step for achieving a high yield?
The iodination step is crucial for determining the overall yield. Careful control of reaction conditions, including temperature and the rate of addition of reagents, is essential for maximizing the yield and minimizing side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting material and the product, you can determine the extent of the conversion.
Q4: What are the key safety precautions to consider during this synthesis?
Working in a well-ventilated fume hood is essential. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Care should be taken when handling corrosive and toxic reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Inefficient iodination. | Add the potassium iodide solution slowly and ensure thorough mixing. The temperature should be controlled as specified in the protocol. | |
| Degradation of the diazonium salt. | Proceed with the iodination step immediately after the diazotization is complete. Avoid exposing the diazonium salt to high temperatures or prolonged reaction times. | |
| Formation of a Dark-Colored Precipitate (Tar) | Side reactions due to elevated temperatures. | Maintain strict temperature control throughout the reaction, especially during diazotization and iodination. |
| Impure starting materials. | Use high-purity Methyl 2-amino-4-chlorobenzoate. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the molar ratio of the iodinating agent. Monitor the reaction by TLC until the starting material is consumed. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer. | Ensure the pH of the solution is adjusted to be neutral or slightly basic before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Experimental Protocols
A plausible synthetic route for this compound starts from Methyl 2-amino-4-chlorobenzoate and involves a diazotization reaction followed by iodination.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
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Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 2-amino-4-chlorobenzoate in a mixture of deionized water and concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at the same temperature after the addition is complete.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in deionized water.
-
Slowly add the potassium iodide solution to the diazonium salt solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Methyl 2-amino-4-chlorobenzoate | Methyl 2-amino-4-chlorobenzoate | Methyl 2-amino-4-chlorobenzoate |
| Iodinating Agent | I₂ / H₂O₂ | KI / NaNO₂ | NIS |
| Solvent | Acetic Acid | Water / H₂SO₄ | Acetonitrile |
| Temperature | 50 °C | 0-10 °C | Room Temperature |
| Reaction Time | 3 hours | 3-4 hours | 24 hours |
| Yield | Moderate | High | Moderate to High |
| Purity | Good | Excellent | Good |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
common side products in the synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves the direct electrophilic iodination of Methyl 2-amino-4-chlorobenzoate. This starting material is typically synthesized by the esterification of 2-amino-4-chlorobenzoic acid. The iodination step is an electrophilic aromatic substitution, where an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to introduce an iodine atom at the C5 position of the benzene ring, which is activated by the amino group.
Q2: What are the critical reaction parameters to control during the iodination step?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
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Temperature: The reaction is typically run at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of side products.
-
Stoichiometry of the Iodinating Agent: A slight excess of the iodinating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to di-iodination.
-
Solvent: A suitable inert solvent, such as acetic acid or dichloromethane, is necessary to dissolve the reactants and facilitate the reaction.
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Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time and avoid the formation of degradation products.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity, using a gradient of ethyl acetate in hexane as the eluent.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Proposed Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or adding a small additional portion of the iodinating agent. |
| Suboptimal reaction temperature. | Ensure the reaction is maintained at the optimal low temperature. Higher temperatures can lead to decomposition of the product or the formation of side products. |
| Poor quality of reagents. | Use freshly purified starting materials and high-purity iodinating agents. The presence of impurities can interfere with the reaction. |
| Loss of product during work-up and purification. | Optimize the extraction and recrystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during aqueous work-up to keep the product in the organic phase. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by LC-MS or NMR) | Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Peak corresponding to starting material | Methyl 2-amino-4-chlorobenzoate | Incomplete iodination. | Increase reaction time or use a slight excess of the iodinating agent. Ensure proper mixing. |
| Peak with a mass indicating two iodine atoms | Methyl 2-amino-4-chloro-3,5-diiodobenzoate | The amino group strongly activates the ring, leading to a second iodination at the ortho position (C3). | Use a controlled amount of the iodinating agent (close to 1.0 equivalent). Perform the reaction at a lower temperature. |
| Peak corresponding to the hydrolyzed product | 2-amino-4-chloro-5-iodobenzoic acid | Hydrolysis of the methyl ester under acidic or basic conditions during the reaction or work-up. | Use anhydrous conditions for the reaction. During work-up, avoid prolonged exposure to strong acids or bases. |
| Peak corresponding to the de-chlorinated product | Methyl 2-amino-5-iodobenzoate | Reductive dehalogenation, possibly catalyzed by trace metals or other impurities. | Use high-purity reagents and solvents. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. |
| Colored impurities | Oxidation products of the amino group | The amino group is susceptible to oxidation by the iodinating agent or air, especially at elevated temperatures. | Maintain a low reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Table 1: Summary of Common Side Products and Their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Methyl 2-amino-4-chlorobenzoate (Starting Material) | C₈H₈ClNO₂ | 185.61 | M+ peak at m/z 185/187 (isotope pattern for Cl) |
| Methyl 2-amino-4-chloro-3,5-diiodobenzoate | C₈H₆ClI₂NO₂ | 437.40 | M+ peak at m/z 437 |
| 2-amino-4-chloro-5-iodobenzoic acid | C₇H₅ClINO₂ | 297.48 | Broader peaks in NMR due to the carboxylic acid proton; different retention time in HPLC. |
| Methyl 2-amino-5-iodobenzoate | C₈H₈INO₂ | 277.06 | M+ peak at m/z 277; absence of the chlorine isotope pattern. |
Experimental Protocols
Synthesis of Methyl 2-amino-4-chlorobenzoate (Starting Material)
-
To a solution of 2-amino-4-chlorobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-amino-4-chlorobenzoate.
Synthesis of this compound
-
Dissolve Methyl 2-amino-4-chlorobenzoate (1 eq.) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of N-iodosuccinimide (1.05 eq.) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining iodine), followed by saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Reaction Conditions for Halogenation of Aminobenzoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the halogenation of aminobenzoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the halogenation of aminobenzoates?
A1: The primary challenges in the halogenation of aminobenzoates include controlling regioselectivity, preventing polyhalogenation, and minimizing side reactions. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to a mixture of ortho- and para-substituted isomers, as well as di- and tri-halogenated products.[1]
Q2: How can I control the regioselectivity of the halogenation reaction?
A2: Controlling regioselectivity (ortho vs. para substitution) is a key challenge. The choice of halogenating agent and reaction conditions plays a crucial role. For instance, in the chlorination of methyl anthranilate, using 1,3-dichloro-5,5-dimethylhydantoin (DDH) can favor the formation of the 3-chloro isomer over the 5-chloro isomer, especially at higher temperatures and lower concentrations of the substrate.[2][3] Protecting the amino group as an acetamide can also be employed to direct halogenation primarily to the para position due to steric hindrance.[4]
Q3: How can I prevent polyhalogenation of my aminobenzoate?
A3: Polyhalogenation is a common side reaction due to the highly activated nature of the aminobenzoate ring system. To minimize this, you can:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aminobenzoate to the halogenating agent.
-
Protect the Amino Group: Acetylation of the amino group reduces its activating effect, thus disfavoring multiple halogen additions.
-
Choose a Milder Halogenating Agent: N-halosuccinimides (NCS, NBS) are generally milder than elemental halogens (Cl₂, Br₂).
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of subsequent halogenation reactions.
Q4: What are common side products, and how can I minimize their formation?
A4: Besides polyhalogenated products and isomers, other side products can include oxidized byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1] In some cases, the solvent can participate in the reaction, so choosing an inert solvent is critical. For example, halogenated hydrocarbons like perchloroethylene or carbon tetrachloride are often used.[2][3]
Q5: How do I monitor the progress of my halogenation reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction.[1] You can spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate to track the consumption of the starting material and the formation of the product(s).
Troubleshooting Guides
Problem 1: Low Yield of the Desired Halogenated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the halogenating agent is fresh and active.- Increase the reaction time and continue to monitor by TLC.- Optimize the reaction temperature. While room temperature is common, gentle heating may be necessary for less reactive substrates. |
| Product Loss During Work-up | - Ensure complete precipitation of the product if applicable.- Use an appropriate extraction solvent to minimize product loss in the aqueous phase.- Wash the organic layer with a minimal amount of aqueous solution to avoid excessive product loss. |
| Decomposition of Starting Material or Product | - Run the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Problem 2: Formation of Multiple Products (Isomers and/or Polyhalogenated Compounds)
| Possible Cause | Suggested Solution |
| Over-activation by the Amino Group | - Protect the amino group by converting it to an acetamide. This reduces the activating effect and can improve regioselectivity. |
| Harsh Reaction Conditions | - Use a milder halogenating agent (e.g., N-halosuccinimide instead of elemental halogen).- Lower the reaction temperature.- Control the stoichiometry of the halogenating agent carefully. |
| Lack of Regiocontrol | - Experiment with different solvents and temperatures, as these can influence the isomer ratio.[2] For example, in the chlorination of methyl anthranilate with DDH, higher temperatures favor the 3-chloro isomer.[2] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Isomers with Similar Polarity | - Utilize column chromatography with a carefully selected solvent system. A thorough screening of solvent systems using TLC is recommended.- Consider specialized chromatography techniques, such as using a stationary phase with different selectivity (e.g., a phenyl column for aromatic compounds). |
| Contamination with Starting Material | - Ensure the reaction goes to completion by monitoring with TLC.- If the starting material and product have significantly different polarities, column chromatography should provide good separation. |
| Presence of Polyhalogenated Byproducts | - These byproducts are typically less polar than the monohalogenated product and can often be separated by column chromatography. |
| Product is an Oil or Difficult to Crystallize | - Attempt co-distillation with a high-boiling solvent to remove impurities.- If the product contains acidic or basic functional groups, consider forming a salt to facilitate crystallization and purification. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Chlorination of Methyl Anthranilate with 1,3-Dichloro-5,5-dimethylhydantoin (DDH) [2]
| Solvent | Temperature (°C) | Substrate Conc. (wt. %) | 3-Chloro Isomer (%) | 5-Chloro Isomer (%) | 3,5-Dichloro Isomer (%) |
| Perchloroethylene | 95 | 10.0 | 44.4 | 48.5 | 4.9 |
| Perchloroethylene | 121 | 5.0 | 56.0 | 40.8 | 2.0 |
| Carbon Tetrachloride | Reflux (24h) | ~6% | 46.1 | 33.5 | 1.8 |
Table 2: Comparison of Bromination Methods for 4-Aminobenzoic Acid
| Method | Brominating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Method A | N-Bromosuccinimide (NBS) | DMF | 18 hours | ~70 | [5][6] |
| Method B | H₂O₂ / NH₄Br | Acetic Acid | 3 hours | Not specified | [5][7] |
Experimental Protocols
Protocol 1: Selective Chlorination of Methyl Anthranilate[2]
-
Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate in perchloroethylene (e.g., 5 wt. %).
-
Reagent Addition: Add 1,3-dichloro-5,5-dimethylhydantoin (DDH) (0.5 to 0.6 molar equivalents relative to the aminobenzoate).
-
Reaction Conditions: Heat the mixture to reflux (approximately 121°C) and maintain for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture.
-
To separate the 5-chloro isomer, acetic anhydride (1.0 to 1.2 equivalents relative to the estimated amount of 5-chloro isomer) can be added, and the mixture is heated to reflux for 30 minutes. This selectively acetylates the 5-chloro isomer, which can then be removed by filtration.
-
The filtrate is concentrated under vacuum.
-
-
Purification: The desired 3-chloroanthranilate can be further purified by vacuum distillation.[3]
Protocol 2: Monobromination of 4-Aminobenzoic Acid using NBS[5][6]
-
Reaction Setup: Dissolve 4-aminobenzoic acid in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the 4-aminobenzoic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water.
-
-
Purification: Dry the product under a vacuum. If necessary, the product can be recrystallized.
Protocol 3: Iodination of 2-Aminobenzoic Acid[8]
-
Reaction Setup: In a suitable reactor, suspend 2-aminobenzoic acid in a liquid phase (e.g., an aqueous solvent).
-
Reagent Addition: Add molecular iodine and an oxidizing agent, such as hydrogen peroxide.
-
Reaction Conditions: The reaction is carried out in the liquid phase. The temperature and reaction time should be optimized for the specific substrate.
-
Work-up: The product, 2-amino-5-iodobenzoic acid, can be isolated by filtration.
-
Purification: The product can be purified by recrystallization.
Visualization
Caption: General experimental workflow for the halogenation of aminobenzoates.
Caption: Troubleshooting logic for common issues in aminobenzoate halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption - Google Patents [patents.google.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. US4794202A - Process for separating halogen substituted toluene isomers - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Diazotization of Substituted Anilines
Welcome to the technical support center for the diazotization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most fundamental transformations in organic synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a diazotization reaction and why is it so critical?
A1: The optimal temperature for diazotization is typically between 0-5 °C.[1][2][3] This low temperature is crucial because aromatic diazonium salts are thermally unstable.[2][4] If the temperature rises above 5 °C, the diazonium salt can rapidly decompose, primarily through reaction with water, to form phenols and release nitrogen gas.[5] This decomposition not only reduces the yield of your desired product but can also lead to the formation of unwanted, colored byproducts.[6] The reaction to form the diazonium salt is also exothermic, making strict temperature control essential to prevent a runaway reaction.[1][6]
Q2: My reaction mixture turned dark brown/red and formed a tarry substance. What is the likely cause?
A2: The formation of a dark, often tarry, substance is a common indicator that the reaction temperature was too high.[6] This leads to two primary side reactions:
-
Decomposition: The diazonium salt decomposes into various products.[6]
-
Azo Coupling: The newly formed diazonium salt (an electrophile) can react with the unreacted, electron-rich starting aniline (a nucleophile) to form colored azo compounds.[6][7] This side reaction is suppressed by maintaining a low temperature and ensuring a sufficiently acidic environment.
Q3: How do electron-withdrawing or electron-donating groups on the aniline affect the diazotization reaction?
A3: Substituents on the aromatic ring significantly influence the reaction:
-
Electron-Withdrawing Groups (EWG): Anilines with strong EWGs (e.g., -NO₂, -CN, -COOH) are less reactive. These groups reduce the nucleophilicity of the amino nitrogen, making its attack on the nitrosonium ion (the active electrophile) more difficult. Slower, more careful addition of reagents may be required for these substrates.
-
Electron-Donating Groups (EDG): Anilines with EDGs (e.g., -OCH₃, -CH₃) are more nucleophilic and react more readily. However, they are also more susceptible to side reactions like azo coupling, and the resulting diazonium salts can be less stable.[8][9]
Q4: Can I isolate and store the diazonium salt for later use?
A4: It is strongly advised not to isolate diazonium salts in a dry, solid state, as they can be shock-sensitive and explosive.[6][8][10][11] For this reason, they are almost always prepared in situ and used immediately in the subsequent reaction while kept in a cold aqueous solution.[1][6] Certain diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are significantly more stable and may be isolated with caution, but this is not standard practice for most applications.[4][8][11]
Q5: What is the role of excess mineral acid in the reaction?
A5: Using an excess of a strong mineral acid (like HCl or H₂SO₄) is critical for several reasons:
-
Generation of Nitrous Acid: The acid reacts with sodium nitrite (NaNO₂) to generate the unstable nitrous acid (HNO₂) in situ.[1][2]
-
Formation of the Electrophile: The excess acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.[12][13][14]
-
Preventing Azo Coupling: A high acid concentration ensures that the unreacted aniline is fully protonated to form the anilinium salt. This deactivates the aromatic ring and prevents the aniline from acting as a nucleophile, thereby suppressing the formation of unwanted azo dye byproducts.[7]
Troubleshooting Guide
Use the following guide to diagnose and resolve common issues during the diazotization of substituted anilines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Diazonium salt decomposition. The most common cause is the reaction temperature rising above 5 °C.[2][6] | • Ensure the reaction flask is well-immersed in an efficient ice-salt bath. • Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[6] • Continuously monitor the internal temperature of the reaction mixture with a thermometer.[6] |
| Incomplete reaction. The aniline may not be fully dissolved or the amount of acid/nitrite is insufficient. | • Ensure the aniline salt is completely dissolved in the acid before cooling. • Use a slight excess (1.05 - 1.1 equivalents) of sodium nitrite.[6] • Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black) to confirm completion. | |
| Formation of Dark, Tarry Precipitate | Unwanted azo coupling. The temperature was too high, or the medium was not acidic enough, allowing the diazonium salt to couple with unreacted aniline.[6][15] | • Improve temperature control as described above. • Ensure sufficient excess of strong mineral acid is used to fully protonate the starting aniline.[7] |
| **Evolution of Brown Gas (NO₂) ** | Decomposition of nitrous acid. This occurs if the temperature is too high or the nitrite solution is added too quickly.[6] | • Pre-cool the sodium nitrite solution before addition.[6] • Add the nitrite solution dropwise and beneath the surface of the reaction mixture if possible. • Ensure vigorous stirring to prevent localized hotspots.[6] |
| Reaction Fails with Electron-Poor Anilines | Low nucleophilicity of the amine. Electron-withdrawing groups decrease the reactivity of the amino group. | • The reaction may require a longer time or slightly elevated (but still controlled) temperatures. • Consider alternative diazotizing agents like tert-butyl nitrite (TBN) which can be used under different conditions.[16] |
| Crystallization of Reactants | Temperature is too low. Overcooling can cause the aniline salt to precipitate out of the solution, preventing it from reacting.[11] | • Maintain the temperature strictly within the 0-5 °C range. Do not let it drop significantly below 0 °C. • Ensure the chosen solvent and acid concentration can keep the aniline salt in solution at the reaction temperature. |
Data Presentation: Reaction Conditions & Stability
The stability of diazonium salts can be influenced by the substituents on the aromatic ring.
Table 1: Thermal Decomposition Onset of Various Substituted Diazonium Salts
| Substituent on Aniline | Counter-ion | Decomposition Onset Temperature (°C) |
| p-Methoxy | Not specified | 140[8] |
| p-Bromo | Not specified | 140[8] |
| p-Nitro | Not specified | >200[8] |
| m-Chloro | Not specified | >200[8] |
| Unsubstituted (Aniline) | Not specified | 27.21[17] |
Note: Data is indicative and stability can vary greatly with the specific counter-ion and experimental conditions. Salts are generally far less stable in solution at 0-5 °C than the isolated solids represented here.
Table 2: General Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[1][2][5] |
| Aniline : NaNO₂ Molar Ratio | 1 : 1.05-1.1 | A slight excess of nitrite ensures complete conversion of the amine.[6] |
| Acid | Strong mineral acid (e.g., HCl, H₂SO₄) | Generates nitrous acid and the nitrosonium ion; prevents side reactions.[7] |
| pH (Diazotization Step) | Strongly acidic | Essential for the formation of the reactive electrophile (NO⁺).[][19] |
| pH (Azo Coupling Step) | Mildly acidic to alkaline | Required for the coupling partner (e.g., phenol) to be sufficiently nucleophilic.[20][21][22] |
Experimental Protocols
Protocol 1: General Diazotization of a Substituted Aniline
This protocol describes a general method for the in situ preparation of an aqueous solution of a diazonium salt.
Materials:
-
Substituted Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
In a beaker or flask equipped with a magnetic stirrer, add the substituted aniline (1.0 eq).
-
Carefully add deionized water and then concentrated hydrochloric acid (approx. 3.0 eq). Stir until the aniline salt is completely dissolved. Some warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.
-
Place the reaction vessel in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring. Monitor the internal temperature with a thermometer.[1][6]
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimum amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition must be slow enough to maintain the internal temperature below 5 °C at all times.[1]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]
-
To confirm completion, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.
-
The resulting cold solution of the diazonium salt is now ready for immediate use in a subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling). Do not attempt to isolate the solid salt. [6]
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during diazotization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 3. careers360.com [careers360.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 14. youtube.com [youtube.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. brainly.com [brainly.com]
- 21. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 22. pH in Diazo Coupler | Yokogawa India [yokogawa.com]
stability of Methyl 2-amino-4-chloro-5-iodobenzoate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-amino-4-chloro-5-iodobenzoate, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 2-amino-4-chloro-5-iodobenzoic acid. This is a common reaction for esters in the presence of acid and water.[1]
Q2: My HPLC analysis shows a new, more polar peak appearing over time when my sample is in an acidic mobile phase. What is this new peak?
A2: A new, more polar peak in your HPLC analysis is very likely the hydrolysis product, 2-amino-4-chloro-5-iodobenzoic acid. Carboxylic acids are generally more polar than their corresponding methyl esters, leading to shorter retention times on a typical reverse-phase HPLC column. To confirm the identity of this peak, you can prepare a sample of the corresponding carboxylic acid and compare its retention time.
Q3: How do temperature and pH affect the stability of this compound?
A3: The rate of hydrolysis is generally accelerated by both increased temperature and lower pH (stronger acidic conditions). For optimal stability, it is recommended to store solutions of this compound at low temperatures and as close to neutral pH as the experimental conditions allow.
Q4: Are the chloro and iodo substituents on the aromatic ring stable in acidic conditions?
A4: Yes, the chloro and iodo substituents on the aromatic ring are generally stable under typical acidic conditions used in pharmaceutical and chemical research. Dehalogenation of aromatic compounds usually requires more specific and harsh conditions, such as high-pressure hydrogenation or certain enzymatic reactions.[2][3][4]
Q5: Can the amine group in the molecule influence the rate of hydrolysis?
A5: The presence of a neighboring amino group can potentially influence the rate of ester hydrolysis. In some cases, intramolecular catalysis by the amine group has been observed, which can affect the hydrolysis rate.[5] However, the exact effect under specific acidic conditions would need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid appearance of a new peak in HPLC | The compound is hydrolyzing in your acidic mobile phase or sample diluent. | Prepare samples immediately before analysis.Use a less acidic mobile phase if your separation allows.Lower the temperature of your autosampler. |
| Inconsistent assay results | Degradation of the compound in stock solutions or during the experiment. | Prepare fresh stock solutions daily.Store stock solutions at low temperatures (2-8 °C for short-term, -20 °C for long-term) and protect from light.Minimize the time the compound is exposed to acidic conditions. |
| Low purity of the starting material | The compound may have degraded during storage. | Re-analyze the purity of your starting material before use.Store the solid compound in a cool, dry, and dark place. |
Quantitative Data on Stability
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Temperature (°C) | Time (hours) | Purity (%) | Degradant (2-amino-4-chloro-5-iodobenzoic acid) (%) |
| pH 3 | 25 | 0 | 99.5 | 0.5 |
| pH 3 | 25 | 24 | 95.2 | 4.8 |
| pH 3 | 25 | 48 | 90.8 | 9.2 |
| pH 5 | 25 | 0 | 99.5 | 0.5 |
| pH 5 | 25 | 24 | 98.7 | 1.3 |
| pH 5 | 25 | 48 | 97.9 | 2.1 |
| pH 3 | 4 | 0 | 99.5 | 0.5 |
| pH 3 | 4 | 48 | 98.9 | 1.1 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Acidic Solution
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 4, and 5) using appropriate buffer systems (e.g., citrate or phosphate buffers).
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol). Dilute this solution with the prepared buffer to achieve the final desired concentration.
-
Incubation: Aliquot the test solutions into several vials and incubate them at a controlled temperature (e.g., 25 °C and 40 °C).
-
Time Points: At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw a vial from each condition.
-
Quenching (if necessary): If the degradation is rapid, neutralize the sample with a suitable base to stop the reaction before analysis.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection. The mobile phase should be optimized to separate the parent compound from its potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the major degradant formed at each time point.
Visualizations
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing deiodination in reactions with Methyl 2-amino-4-chloro-5-iodobenzoate
Technical Support Center: Methyl 2-amino-4-chloro-5-iodobenzoate
Welcome to the technical support center for reactions involving this compound. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of deiodination, a frequent side reaction with this electron-rich aryl iodide.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a common problem with this compound?
A: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the replacement of the iodine atom with a hydrogen atom (protodeiodination) or other side reactions. This is particularly prevalent with this compound for two main reasons:
-
Weak C-I Bond: The carbon-iodine bond is the weakest among carbon-halogen bonds, making it susceptible to cleavage under thermal, light-induced, or reductive conditions.[1]
-
Electron-Rich Aromatic Ring: The presence of a strong electron-donating amino group (-NH₂) increases the electron density of the aromatic ring. This can make the molecule more susceptible to certain side reactions, including radical dissociation and protodeiodination, and can make the desired oxidative addition step in many cross-coupling cycles less favorable.[1][2]
Q2: My cross-coupling reaction (e.g., Suzuki, Heck) shows a significant amount of the deiodinated product. What are the first troubleshooting steps?
A: Significant deiodination is a common issue that can often be resolved by carefully controlling the reaction conditions. The primary causes are often an inefficient catalyst system or the presence of active hydrogen sources.[3] Here are the initial steps to take:
-
Verify Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can degrade catalysts and promote side reactions. All solvents and reagents must be thoroughly degassed.[3]
-
Use Fresh Reagents: Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. Boronic acids and other organometallic reagents can degrade over time.[3]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of deiodination.[1] Attempt the reaction at the lowest temperature that still allows for the desired product formation.
-
Use a Milder Base: Strong bases can sometimes promote deiodination. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃.[3]
Q3: Which components in my reaction mixture can act as a hydrogen source for protodeiodination?
A: Protodeiodination requires a source of hydrogen. Common sources in a reaction mixture include:
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents are primary sources. Ensure you are using anhydrous solvents.[3]
-
Reagents: The boronic acid in Suzuki coupling can itself be a source of protodeboronation, which can indirectly lead to issues. Amines used as bases can also sometimes contribute.
-
Water: Even trace amounts of water, introduced with reagents or from glassware, can be sufficient. Using a freshly ground, anhydrous base like K₃PO₄ can be beneficial.[2]
Q4: How does the choice of palladium catalyst and ligand affect deiodination?
A: The catalyst and ligand system is critical. The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-Rich Ligands: For electron-rich aryl iodides like this one, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the oxidative addition step, helping it outcompete the deiodination pathway.[2][4]
-
Stable Pre-catalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, consider using well-defined, air-stable pre-catalysts (e.g., XPhos Pd G3). These provide a controlled release of the active catalyst.[4]
-
Avoid Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) can be sensitive to air and may not be the most effective catalyst for challenging couplings, sometimes leading to more side reactions.[4]
Q5: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause?
A: Reaction stalling can be due to catalyst deactivation. A common, and often overlooked, cause in reactions with aryl iodides is inhibition by the iodide salt byproduct (e.g., NaI, KI) formed during the reaction.[5] This iodide can coordinate to the palladium center and inhibit the catalytic cycle.[4]
-
Solvent Choice: Switching to a solvent system where the iodide byproduct is insoluble can sometimes resolve this issue.[5]
-
Additives: The addition of salts like LiCl (2-3 equivalents) has been shown in some cases to mitigate catalyst poisoning by iodide.[4]
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing Deiodination
If you are observing more than 5-10% deiodinated byproduct, follow this systematic workflow to diagnose and solve the issue.
References
Technical Support Center: Recrystallization of Methyl 2-amino-4-chloro-5-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 2-amino-4-chloro-5-iodobenzoate, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Q2: How do I choose an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent will dissolve the compound to a high extent at its boiling point and to a very low extent at low temperatures (e.g., 0-4 °C). The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general rule of thumb is to select a solvent that has similar functional groups to the solute.[1] For this compound, an ester, solvents like ethyl acetate are a good choice.[1][2] If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed. Common binary systems include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][4]
Q3: Can the amino group on the compound influence solvent selection?
A3: Yes, the presence of the basic amino group allows for the possibility of forming a salt.[1] By dissolving the compound in a suitable solvent and adding a stoichiometric amount of an acid (e.g., HCl), you can form the corresponding ammonium salt. This salt will have different solubility properties than the free base and may be easier to crystallize. This technique can be particularly useful for purification if the impurities are not basic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out (Compound separates as a liquid instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. | 1. Lower the temperature at which the solution is saturated by adding more solvent. 2. Use a lower-boiling point solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. 4. Re-heat the oiled-out solution with more solvent and allow it to cool more slowly. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound is highly soluble in the cold solvent. | 1. Evaporate some of the solvent to increase the concentration of the compound and cool again. 2. If using a single solvent, consider adding a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until turbidity persists, then heat until clear and cool slowly. 3. Cool the solution in an ice bath to further decrease solubility. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | 1. Ensure the solution is cooled sufficiently in an ice bath before filtration to minimize solubility. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] 4. Check the filtrate for further crystal formation by evaporating some of the solvent. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] Use with caution as it can also adsorb the desired compound. 2. Perform a second recrystallization. |
| Premature Crystallization During Hot Filtration | The solution cools and becomes saturated in the filter funnel, leading to crystal formation that clogs the filter paper. | 1. Use a pre-heated filter funnel (stemless or short-stemmed). 2. Keep the solution to be filtered at or near its boiling point. 3. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. 4. Filter the solution as quickly as possible. |
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Polarity | Notes |
| Ethanol | 78.4 | -114.1 | Polar Protic | Good general solvent for many organic compounds.[1] |
| Methanol | 64.7 | -97.6 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77.1 | -83.6 | Polar Aprotic | Often a good solvent for esters.[1][2] |
| Acetone | 56 | -95 | Polar Aprotic | Good solvent, but its low boiling point may not provide a large solubility differential. |
| n-Hexane | 69 | -95 | Nonpolar | Likely a "poor" solvent, useful in a binary system with a more polar solvent.[1] |
| Water | 100 | 0 | Polar Protic | The compound is likely to have low solubility in water, making it a potential "poor" solvent in a binary system with a water-miscible solvent like ethanol or acetone.[1][3] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just dissolves.[5] It is crucial to use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Allow the crystals to dry in the Büchner funnel by drawing air through them. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Binary Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Redissolution: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Workflow for selecting a solvent and performing the recrystallization of this compound.
References
Technical Support Center: Synthesis of Polysubstituted Benzoates
Welcome to the Technical Support Center for the synthesis of polysubstituted benzoates. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing polysubstituted benzoates?
A1: The primary challenges include controlling regioselectivity during the substitution of the benzene ring, overcoming steric hindrance, especially with ortho-substituted compounds, achieving high yields, minimizing side reactions, and purifying the final product. The order of substituent introduction is critical as existing groups on the aromatic ring direct the position of incoming groups.[1][2][3][4]
Q2: How do electron-donating and electron-withdrawing groups on the benzoic acid ring affect esterification?
A2: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can increase the electrophilicity of the carbonyl carbon, potentially speeding up the esterification reaction. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) groups can decrease the electrophilicity of the carbonyl carbon, which may slow down the reaction.
Q3: Why is the yield for ortho-substituted benzoates often lower than for meta- and para-isomers?
A3: This is a classic case of steric hindrance. A substituent at the ortho position physically obstructs the approach of the alcohol to the carboxylic acid group, leading to a slower reaction rate and lower yield compared to the less hindered meta and para isomers.[5]
Q4: What are common side reactions to be aware of during the synthesis of polysubstituted benzoates?
A4: Common side reactions include ether formation from the alcohol (especially at high temperatures), and incomplete reactions leaving unreacted starting materials. In reactions like Friedel-Crafts acylation, polysubstitution can occur if the reaction conditions are too harsh, though it is less common than with Friedel-Crafts alkylation.
Q5: What are the best practices for purifying polysubstituted benzoates?
A5: Purification strategies depend on the physical state of the product. Solid benzoates are often purified by recrystallization. For liquid products or to separate isomers, column chromatography is a common and effective method. Distillation can also be used for volatile liquid products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of polysubstituted benzoates.
Low Yield in Esterification Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion | - Equilibrium has been reached: Fischer esterification is a reversible reaction.[6] - Insufficient catalyst: The acid catalyst may be weak, hydrated, or used in too small an amount. - Low reaction temperature: The reaction may be too slow at the current temperature. | - Remove water: Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, shifting the equilibrium towards the products. - Use excess reactant: Employ a large excess of the alcohol. - Check catalyst: Use a fresh, potent acid catalyst like concentrated H₂SO₄ or p-TsOH. - Increase temperature: Carefully increase the reaction temperature while monitoring for side reactions. |
| Low yield of ortho-substituted product | - Steric hindrance: The bulky ortho group is preventing the alcohol from attacking the carbonyl carbon. | - Use a more reactive acylating agent: Convert the benzoic acid to an acyl chloride, which is more reactive. - Employ a less bulky alcohol: If possible, use a smaller alcohol. - Prolong reaction time and increase temperature: This may help overcome the higher activation energy. |
| Product decomposition | - Reaction temperature is too high: Excessive heat can lead to degradation of starting materials or products. | - Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC. |
Issues in Workup and Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion during extraction | - Soaps formed: If the workup involves a basic wash, residual carboxylic acid can form soaps. - Insufficient phase separation. | - Add brine: Wash the organic layer with a saturated NaCl solution to increase the ionic strength of the aqueous layer and break the emulsion. - Allow to stand: Let the separatory funnel sit for a longer period to allow the layers to separate. - Filtration: Pass the emulsified layer through a pad of Celite or glass wool. |
| Difficulty in recrystallization | - Inappropriate solvent: The chosen solvent may not have the ideal solubility properties for the product. - Product is an oil: The product may not be solidifying. | - Solvent screening: Test a variety of solvents or solvent mixtures to find one in which the product is soluble when hot and insoluble when cold. - Scratch the flask: Use a glass rod to scratch the inside of the flask to induce crystallization. - Add a seed crystal: If available, add a small crystal of the pure product to initiate crystallization. |
| Co-elution of isomers during column chromatography | - Similar polarity of isomers: Ortho, meta, and para isomers often have very similar polarities. | - Optimize the mobile phase: Use a solvent system with a lower polarity to increase the separation. - Use a longer column: A longer column provides more surface area for separation. - Try a different stationary phase: Consider using a different type of silica gel or another adsorbent. |
Quantitative Data
The following table summarizes the effect of substituent position on the yield of methyl benzoate synthesis using a Zr/Ti solid acid catalyst. This data illustrates the impact of both electronic effects and steric hindrance.
| Substituent | Position | Yield (%) |
| -H | - | 95.2 |
| -CH₃ | ortho | 85.1 |
| -CH₃ | meta | 92.3 |
| -CH₃ | para | 96.5 |
| -OCH₃ | ortho | 78.2 |
| -OCH₃ | meta | 90.5 |
| -OCH₃ | para | 97.1 |
| -Cl | ortho | 70.3 |
| -Cl | meta | 88.6 |
| -Cl | para | 94.8 |
| -NO₂ | ortho | 20.1 |
| -NO₂ | meta | 85.4 |
| -NO₂ | para | 92.7 |
Data adapted from a study on the synthesis of methyl benzoates.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Substitution - Nitration of Benzoic Acid
This protocol describes the synthesis of 3-nitrobenzoic acid, a common precursor for polysubstituted benzoates.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
Procedure:
-
In a flask, carefully add a measured amount of benzoic acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.
-
Slowly add the cold nitrating mixture to the benzoic acid solution, ensuring the temperature does not rise above 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Pour the reaction mixture over crushed ice. The 3-nitrobenzoic acid will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 3-nitrobenzoic acid.[7]
Protocol 2: Fischer Esterification of a Substituted Benzoic Acid
This protocol provides a general method for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.
Materials:
-
Substituted benzoic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted benzoic acid in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization (if solid) or column chromatography.
Protocol 3: Suzuki Coupling for the Synthesis of a Polysubstituted Benzoic Acid
This protocol outlines the synthesis of a biaryl benzoic acid via a palladium-catalyzed Suzuki coupling.
Materials:
-
A bromo-substituted benzoic acid
-
An arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos)
-
A base (e.g., potassium carbonate, potassium phosphate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-substituted benzoic acid, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.
-
Add the catalyst mixture to the reaction flask, followed by the remaining anhydrous solvent.
-
Degas the reaction mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of polysubstituted benzoates.
Caption: A generalized experimental workflow for the synthesis of a polysubstituted benzoate.
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Caption: The influence of substituents on the reactivity of benzoic acid in esterification.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of Methyl 2-amino-4-chloro-5-iodobenzoate
A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2-amino-4-chloro-5-iodobenzoate with related substituted methyl benzoates is presented. This guide provides predicted spectral data for the target compound alongside experimental data for analogous molecules, offering insights into the influence of various substituents on the chemical shifts of aromatic protons.
Predicted and Experimental ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for several structurally related compounds. The prediction is derived from the additive effects of the amino, chloro, and iodo substituents on the chemical shifts of the aromatic protons, as observed in the reference molecules.
| Compound | Aromatic Proton H-3 (δ, ppm) | Aromatic Proton H-6 (δ, ppm) | Methoxy Protons (-OCH₃) (δ, ppm) | Amino Protons (-NH₂) (δ, ppm) | Solvent |
| This compound (Predicted) | ~ 6.6 - 6.8 (s) | ~ 8.1 - 8.3 (s) | ~ 3.8 - 3.9 (s) | ~ 5.5 - 6.0 (br s) | CDCl₃ |
| Methyl 2-aminobenzoate | 6.62 (t) | 7.84 (dd) | 3.84 (s) | 5.71 (br s) | CDCl₃ |
| Methyl 4-chlorobenzoate | 7.37 (d) | 7.94 (d) | 3.87 (s) | - | CDCl₃ |
| 2-Amino-5-iodobenzoic acid | 6.63 (d) | 7.95 (d) | - | - | DMSO-d₆ |
| Methyl 2-amino-4-chlorobenzoate | 6.72 (d) | 7.78 (d) | 3.85 (s) | 5.92 (br s) | CDCl₃ |
| Methyl 2-amino-5-bromobenzoate | 6.55 (d) | 7.96 (d) | 3.86 (s) | 5.7 (br s) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). The predicted values for this compound are estimations and should be confirmed by experimental data.
Experimental Protocols
The following describes a general procedure for acquiring ¹H NMR spectra, applicable to the compounds listed above.
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument, is typically employed.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H NMR spectrum is acquired at room temperature.
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton signals.
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
Structural Influence on ¹H NMR Spectra
The electronic environment of the aromatic protons in substituted benzoates is significantly influenced by the nature and position of the substituents. The following diagram illustrates the structural relationships between this compound and its analogues, providing a basis for understanding the predicted chemical shifts.
Caption: Structural relationships and substituent effects on the benzene ring.
The amino group (-NH₂) is an electron-donating group, which typically shields the aromatic protons, causing them to resonate at a higher field (lower ppm). Conversely, the chloro (-Cl) and iodo (-I) groups are electron-withdrawing through induction but can be weakly electron-donating through resonance. The ester group (-COOCH₃) is electron-withdrawing. In this compound, the two remaining aromatic protons at positions 3 and 6 are expected to be singlets due to the lack of adjacent protons for coupling. The proton at C-6 is anticipated to be significantly downfield-shifted due to the deshielding effects of the adjacent ester and iodo groups. The proton at C-3 is expected to be upfield-shifted due to the strong shielding effect of the ortho-amino group.
Comparative 13C NMR Analysis of Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison and Methodological Guide
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-4-chloro-5-iodobenzoate against experimentally determined data for structurally related compounds. This information is crucial for researchers in organic synthesis and drug development for the structural elucidation and purity assessment of this and similar molecules.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data of key structural analogs. The predicted values were obtained using commercially available NMR prediction software. The experimental data for the analogs were sourced from peer-reviewed literature and chemical databases.
| Carbon Atom | This compound (Predicted, ppm) | Methyl 2-aminobenzoate (Experimental, ppm) | Methyl 4-chlorobenzoate (Experimental, ppm)[1][2] | Methyl 4-iodobenzoate (Experimental, ppm)[3][4] |
| C=O | 167.9 | 168.5 | 166.1 | 166.3 |
| C1 | 110.1 | 110.9 | 130.4 | 129.8 |
| C2 | 150.2 | 152.1 | 128.8 | 137.7 |
| C3 | 122.3 | 116.5 | 130.9 | 131.1 |
| C4 | 138.9 | 134.4 | 139.3 | 98.3 |
| C5 | 85.7 | 116.1 | 130.9 | 131.1 |
| C6 | 141.8 | 131.4 | 128.8 | 137.7 |
| OCH3 | 52.5 | 51.5 | 52.1 | 52.3 |
Note: The numbering of the carbon atoms in the benzene ring starts from the carbon attached to the ester group (C1) and proceeds around the ring. Predicted values can have a deviation from experimental values.
Experimental Protocols
A standard protocol for acquiring a high-quality 13C NMR spectrum for a small organic molecule like this compound is provided below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: Set the probe temperature to a constant value, typically 298 K.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for quantitative analysis of small molecules.
-
Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak or the internal standard (TMS).
-
Mandatory Visualization
The following diagram illustrates the logical relationship of the substituent effects on the aromatic carbon chemical shifts in this compound. The electron-donating amino group and the electron-withdrawing halogen and ester groups all influence the electron density at each carbon, thereby affecting their resonance frequency in the 13C NMR spectrum.
Caption: Substituent effects on the aromatic carbons.
References
A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2-amino-4-chloro-5-iodobenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Methyl 2-amino-4-chloro-5-iodobenzoate, a significant building block in pharmaceutical synthesis, and its structural alternatives. The objective is to offer a valuable resource for researchers in identifying and characterizing these compounds in complex matrices. This document outlines predicted and experimental mass spectral data, a detailed experimental protocol for acquiring such data, and a generalized workflow for small molecule analysis by mass spectrometry.
Introduction to Substituted Aminobenzoates
Substituted aminobenzoic acid derivatives are crucial scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors where the amino group often interacts with the hinge region of the kinase's ATP-binding site. The nature and position of substituents on the aromatic ring, such as halogens, can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Accurate characterization of these molecules by mass spectrometry is a critical step in their synthesis, purification, and in vitro/in vivo studies.
Quantitative Data Comparison
The following table summarizes the key mass spectrometric information for this compound and a selection of its structural analogs. This data is essential for compound identification and method development in mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) | Experimental m/z (EI) |
| This compound | C₈H₇ClINO₂ | 311.50 | 310.9205 | 311.9283 | Data not available |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 185.0244 | 186.0316 | 185, 153, 125 |
| Methyl 4-amino-2-chloro-5-iodobenzoate | C₈H₇ClINO₂ | 311.50 | 310.9205 | 311.9283 | Data not available |
| Methyl 2-amino-5-chloro-3-iodobenzoate | C₈H₇ClINO₂ | 311.50 | 310.9205 | 311.9283 | Data not available |
Data for this compound is based on predicted values. Experimental data for Methyl 2-amino-5-chlorobenzoate is from Electron Ionization (EI) mass spectrometry.
Mass Spectrometry Fragmentation Analysis
The fragmentation of these substituted benzoates in a mass spectrometer provides valuable structural information.
-
This compound : Under soft ionization techniques like electrospray ionization (ESI), the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 311.9.[1] Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
-
Methyl 2-amino-5-chlorobenzoate : The experimental Electron Ionization (EI) mass spectrum for this compound shows a molecular ion peak at m/z 185.[1] A prominent fragment is observed at m/z 153, corresponding to the loss of a methoxy radical (•OCH₃), a common fragmentation pathway for methyl esters.[1] Another significant peak at m/z 125 suggests the subsequent loss of carbon monoxide (CO).[1]
This observed fragmentation pattern for a closely related analog provides a strong basis for predicting the fragmentation of this compound and other similar structures.
Experimental Protocol: Small Molecule Analysis by ESI-LC-MS
This section details a representative protocol for the analysis of substituted aminobenzoates using Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).
1. Objective: To obtain the mass spectrum of a small molecule, such as this compound, to confirm its molecular weight and obtain structural information through fragmentation analysis.
2. Materials and Reagents:
- Target compound (e.g., this compound)
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- LC-MS grade formic acid (FA)
- HPLC or UPLC system coupled to a mass spectrometer with an ESI source
3. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
- From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range (MS1): m/z 100-500
-
Fragmentation (MS/MS): For structural elucidation, perform data-dependent acquisition (DDA) or targeted MS/MS on the ion of interest (e.g., m/z 311.9). Use a collision energy of 10-30 eV to induce fragmentation.
-
5. Data Analysis:
- Process the acquired data using the instrument's software.
- Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Determine the m/z of the molecular ion (e.g., [M+H]⁺) and compare it with the theoretical value.
- Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a small molecule drug candidate using LC-MS.
Caption: Workflow for small molecule analysis by LC-MS.
This guide provides a foundational comparison for researchers working with this compound and related compounds. The presented data and protocols are intended to facilitate method development and compound characterization in a drug discovery and development setting.
References
Unveiling the Spectroscopic Signature: A Comparative Guide to Methyl 2-amino-4-chloro-5-iodobenzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-amino-4-chloro-5-iodobenzoate with structurally related alternatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for the identification and characterization of this complex aromatic compound.
This compound is a polysubstituted aromatic ester with potential applications in medicinal chemistry and materials science. Its intricate structure, featuring an amino group, a chloro substituent, and an iodo substituent on the benzene ring, as well as a methyl ester group, gives rise to a unique vibrational spectrum. This guide will delve into the expected FT-IR absorption frequencies of this molecule and compare them with simpler, related compounds: Methyl 2-aminobenzoate, Methyl 4-chlorobenzoate, and Methyl 2-iodobenzoate. This comparative approach facilitates a deeper understanding of how different functional groups contribute to the overall spectral fingerprint.
Performance Comparison: FT-IR Spectral Data
The following table summarizes the key FT-IR absorption peaks for this compound and its selected alternatives. The data for the target compound is predicted based on characteristic group frequencies, while the data for the alternatives is based on available experimental spectra.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Methyl 2-aminobenzoate (Experimental, cm⁻¹) | Methyl 4-chlorobenzoate (Experimental, cm⁻¹) | Methyl 2-iodobenzoate (Experimental, cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | ~3470, ~3350 | - | - |
| Aromatic (C-H) | Stretch | 3100 - 3000 | ~3050 | ~3080 | ~3057 |
| Ester (C=O) | Stretch | ~1710 | ~1680 | ~1725 | ~1728 |
| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | ~1610, ~1580 | ~1595, ~1490 | ~1579, ~1459 |
| Ester (C-O) | Stretch | 1300 - 1200 | ~1250 | ~1280, ~1100 | ~1290, ~1127 |
| Chloro (C-Cl) | Stretch | 800 - 600 | - | ~770 | - |
| Iodo (C-I) | Stretch | 600 - 500 | - | - | ~738 |
Experimental Protocols
Sample Preparation for FT-IR Analysis (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound (or alternative compound)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry FT-IR grade KBr powder.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
FT-IR Spectroscopic Measurement
This protocol describes the general procedure for acquiring an FT-IR spectrum.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Place the sample holder containing the KBr pellet into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logic of the spectral comparison, the following diagrams are provided.
comparing reactivity of Methyl 2-amino-4-chloro-5-iodobenzoate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 2-amino-4-chloro-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. Its performance in pivotal cross-coupling reactions is benchmarked against structurally similar compounds, supported by established chemical principles.
Executive Summary
This compound is a versatile building block featuring two distinct halogen substituents, an activating amino group, and a deactivating ester group. This unique combination allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the aryl halides follows the established trend of C-I > C-Br > C-Cl, making the C-I bond the primary site for initial transformations under standard conditions. This guide will focus on the comparative reactivity in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, which are fundamental for carbon-carbon and carbon-nitrogen bond formation in drug discovery.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step to the Pd(0) catalyst. The general reactivity order is I > OTf > Br > Cl.[1]
Data Presentation: Predicted Relative Reactivity
The following tables summarize the expected relative performance of this compound and its analogs in key cross-coupling reactions. The predictions are based on established principles of organic chemistry.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Relative Reaction Rate | Typical Reaction Time | Predicted Yield (%) | Notes |
| This compound | Very High (at C-I) | 1 - 6 hours | > 90% | Selective coupling at the iodo position is expected under standard conditions. |
| Methyl 2-amino-5-bromobenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures or more active catalysts than the iodo analog. |
| Methyl 2-amino-4-chlorobenzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling.[2] |
Table 2: Stille Coupling
| Substrate | Relative Reaction Rate | Typical Reaction Time | Predicted Yield (%) | Notes |
| This compound | Very High (at C-I) | 2 - 8 hours | > 90% | Aryl iodides are preferred electrophiles for Stille couplings.[3] |
| Methyl 2-amino-5-bromobenzoate | High | 8 - 24 hours | 70 - 90% | Good reactivity, but may require slightly more forcing conditions than the iodide. |
| Methyl 2-amino-4-chlorobenzoate | Low | > 24 hours | < 50% | Aryl chlorides are generally not reactive enough for efficient Stille coupling.[3] |
Table 3: Buchwald-Hartwig Amination
| Substrate | Relative Reaction Rate | Typical Reaction Time | Predicted Yield (%) | Notes |
| This compound | Very High (at C-I) | 4 - 12 hours | > 90% | Bidentate phosphine ligands are effective for couplings with aryl iodides.[4] |
| Methyl 2-amino-5-bromobenzoate | High | 12 - 36 hours | 80 - 95% | A common and effective substrate for Buchwald-Hartwig amination. |
| Methyl 2-amino-4-chlorobenzoate | Moderate | 24 - 48 hours | 60 - 85% | Requires the use of sterically hindered and electron-rich ligands. |
Experimental Protocols
The following are generalized, representative protocols for the key cross-coupling reactions. Optimization will be required for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Reaction Setup:
-
To a dry reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and any additional ligand.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Stille Coupling Protocol
Reaction Setup:
-
In a reaction vessel, dissolve the aryl halide (1.0 eq.) and the organostannane reagent (1.1-1.3 eq.) in an anhydrous, degassed solvent (e.g., DMF, toluene, or 1,4-dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%) and any ligand (e.g., PPh₃, AsPh₃).
-
In some cases, a copper(I) iodide co-catalyst (5-10 mol%) can be added to accelerate the reaction.[5]
Reaction Execution:
-
Heat the mixture under an inert atmosphere to the required temperature (typically 60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Buchwald-Hartwig Amination Protocol
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.1-1.5 eq.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
Reaction Execution:
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Mandatory Visualizations
Reaction Selectivity Workflow
Caption: Predicted reactivity pathway for this compound.
General Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Signaling Pathways and Biological Relevance
This compound is a synthetic intermediate and is not known to directly interact with biological signaling pathways. Its importance lies in its utility for synthesizing more complex molecules that may have biological activity. For instance, substituted aminobenzoic acid derivatives are scaffolds for various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
The ability to selectively introduce different functionalities at the 5-position (via the iodo group) and subsequently at the 4-position (via the chloro group) allows for the systematic exploration of a chemical space to develop potent and selective drug candidates. For example, biaryl structures, readily accessible through Suzuki coupling, are common motifs in inhibitors of signaling proteins like PI3K and mTOR.[6]
Logical Relationship to Drug Discovery
Caption: Role of the title compound in a typical drug discovery workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. METHYL 4-CHLOROBENZOATE | 1126-46-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-amino-4-chloro-5-iodobenzoate
This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 2-amino-4-chloro-5-iodobenzoate, a halogenated aromatic compound relevant in pharmaceutical development and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques for identity confirmation, purity assessment, and quantitative analysis.
Due to the limited availability of specific experimental data for this compound, this guide leverages data from the analysis of structurally similar aromatic amines and halogenated compounds to provide a thorough overview of expected method performance.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or routine quality control. The following table summarizes the typical performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of compounds similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification of Volatile Impurities | Structural Elucidation, Identification | Functional Group Identification, Material Verification |
| Linearity (R²) | >0.999[1] | >0.995 | Not applicable for routine quantification | Not typically used for quantification |
| Accuracy (% Recovery) | 98 - 102%[2] | 80 - 120% | Not applicable | Not applicable |
| Precision (%RSD) | < 2% | < 15% | Not applicable | Not applicable |
| Limit of Detection (LOD) | 0.12 - 0.21 nmol/L (with derivatization and fluorescence detection)[3] | 23 - 94 µg/L[4] | mg range | µg to mg range |
| Limit of Quantitation (LOQ) | 5.13 - 6.28 mg/kg (with derivatization)[5] | 96 - 277 µg/L[4] | mg range | Not applicable |
| Sample Throughput | High | Medium to High | Low | High |
| Cost per Sample | Low to Medium | Medium | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reversed-phase method is typically suitable for aromatic amines.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (starting point for method development):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of the main component from any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point would be around 254 nm or the lambda max).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of the amino group in this compound, derivatization may be necessary to improve its volatility and chromatographic performance.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the solution.
-
Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization of the amino group.
-
Cool the sample to room temperature before injection.
GC-MS Conditions (starting point for method development):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[6]
-
Ensure the sample is fully dissolved; if necessary, gently warm the solution or use a vortex mixer.[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
A standard single-pulse experiment is typically used.
-
The spectral width should cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
A proton-decoupled experiment is standard.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders, requiring minimal sample preparation.
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FTIR Spectrometer Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Expected Spectral Features:
Based on the structure of this compound, the following characteristic IR absorption bands are expected:
-
N-H stretching (amine): Two bands in the region of 3500-3300 cm⁻¹.
-
C-H stretching (aromatic and methyl): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=O stretching (ester): A strong absorption around 1720 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretching (ester): In the 1300-1100 cm⁻¹ region.
-
C-Cl, C-I stretching: In the fingerprint region below 800 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Workflow.
Caption: Fourier-Transform Infrared (FTIR) Spectroscopy Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Alternative Reagents for Methyl 2-amino-4-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to Methyl 2-amino-4-chloro-5-iodobenzoate, a critical intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other pharmaceuticals.[1][2][3] The choice of halogenated anthranilate precursor is crucial, as it directly impacts reaction efficiency, cost, and the overall synthetic strategy. This document outlines the performance of key alternatives, supported by comparative data and detailed experimental protocols.
Core Principles: Halogen Reactivity in Cross-Coupling Reactions
The primary application for this compound and its analogs is in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5] The reactivity of the aryl halide in these transformations is principally determined by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step.[4]
Weaker C-X bonds result in faster oxidative addition and higher overall reaction rates. This establishes a clear reactivity trend for halogenated aromatics:
Iodo > Bromo > Chloro >> Fluoro [4][6]
Consequently, iodo-substituted reagents like the parent compound are highly reactive, often enabling milder reaction conditions. However, bromo- and chloro-analogs can offer advantages in terms of cost, availability, and opportunities for sequential, site-selective couplings.
Quantitative Comparison of Key Alternatives
The following table summarizes the properties and typical performance of viable alternatives to this compound. The relative reactivity is ranked based on the established principles of C-X bond strength in cross-coupling reactions.
| Reagent Name | Molecular Formula | Molecular Weight | Relative Reactivity | Key Characteristics & Applications |
| This compound | C₈H₇ClINO₂ | 311.50 g/mol [3] | High | The benchmark reagent. The highly labile C-I bond allows for efficient cross-coupling under mild conditions. Ideal for Suzuki, Sonogashira, and Heck reactions where high reactivity is paramount.[4][7] |
| Methyl 2-amino-4-bromo-5-chlorobenzoate | C₈H₇BrClNO₂ | 264.50 g/mol [8] | Medium-High | A cost-effective alternative to the iodo-analog. The C-Br bond is sufficiently reactive for most cross-coupling reactions, though it may require slightly higher catalyst loading or temperatures.[4] |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 g/mol [9] | Medium | Lacks a second halogen, simplifying the molecular structure. The C-Cl bond is less reactive, often requiring more specialized catalyst systems (e.g., those with bulky phosphine ligands) and more forcing conditions.[4][10] |
| Methyl 2-amino-5-chloro-4-fluorobenzoate | C₈H₇ClFNO₂ | 203.59 g/mol [11] | Medium | The C-F bond is generally unreactive in standard cross-coupling, allowing the C-Cl bond to be the primary reactive site. The fluorine atom can be desirable for its effects on the biological activity of the final product.[11][12] |
Visualizing Synthetic Strategy and Execution
To aid in the selection and application of these reagents, the following diagrams illustrate the decision-making process, a typical reaction pathway, and a standard experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 12. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 | Chemsrc [chemsrc.com]
Comparative Spectroscopic Analysis of Methyl 2-amino-4-chloro-5-halobenzoate Derivatives
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Methyl 2-amino-4-chloro-5-iodobenzoate and its corresponding bromo and fluoro derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic characterization of these compounds are also provided to facilitate their preparation and analysis in a laboratory setting.
Introduction
Methyl 2-amino-4-chloro-5-halobenzoates are a class of substituted aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The presence of multiple functional groups, including an amine, a halogen at the 4-position, a variable halogen at the 5-position, and a methyl ester, provides a scaffold for the synthesis of a diverse range of derivatives with potential biological activities. The nature of the halogen at the 5-position (I, Br, or F) can significantly influence the physicochemical properties and biological activity of the molecule. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and quality control of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its bromo- and fluoro- derivatives. Please note that while experimental data for the bromo derivative is available, the data for the iodo and fluoro derivatives are largely predicted or based on closely related structures due to the limited availability of published experimental spectra.
¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -NH₂ (ppm) | -OCH₃ (ppm) |
| This compound | δ 8.1 (s, 1H, H-6), 7.0 (s, 1H, H-3) (Predicted) | ~5.8 (br s, 2H) | ~3.9 (s, 3H) |
| Methyl 2-amino-4-chloro-5-bromobenzoate | δ 7.95 (s, 1H, H-6), 6.85 (s, 1H, H-3) | 5.75 (br s, 2H) | 3.88 (s, 3H) |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | δ 7.7 (d, J=8.0 Hz, 1H, H-6), 6.7 (d, J=10.0 Hz, 1H, H-3) (Predicted) | ~5.7 (br s, 2H) | ~3.9 (s, 3H) |
¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) |
| This compound | ~167 | ~150 (C-2), ~142 (C-4), ~138 (C-6), ~115 (C-1), ~112 (C-3), ~85 (C-5) (Predicted) | ~52 |
| Methyl 2-amino-4-chloro-5-bromobenzoate | 167.5 | 149.5 (C-2), 138.0 (C-4), 135.5 (C-6), 114.0 (C-1), 112.5 (C-3), 110.0 (C-5) | 52.0 |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | ~167 | ~150 (d, J≈240 Hz, C-5), ~148 (C-2), ~135 (d, J≈10 Hz, C-4), ~125 (d, J≈5 Hz, C-6), ~115 (C-1), ~113 (d, J≈20 Hz, C-3) (Predicted) | ~52 |
Infrared (IR) Spectral Data
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-Cl) (cm⁻¹) | ν(C-X) (cm⁻¹) |
| This compound | ~3400, ~3300 | ~1710 | ~750 | ~550 (C-I) |
| Methyl 2-amino-4-chloro-5-bromobenzoate | 3480, 3370 | 1705 | 760 | 620 (C-Br) |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | ~3410, ~3310 | ~1715 | ~755 | ~1250 (C-F) |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₇ClINO₂ | 311.50 | 311/313 ([M]⁺), 280/282 ([M-OCH₃]⁺), 184 ([M-I]⁺) (Predicted) |
| Methyl 2-amino-4-chloro-5-bromobenzoate | C₈H₇BrClNO₂ | 264.50 | 263/265/267 ([M]⁺), 232/234/236 ([M-OCH₃]⁺), 184 ([M-Br]⁺) |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | C₈H₇ClFNO₂ | 203.60 | 203/205 ([M]⁺), 172/174 ([M-OCH₃]⁺), 184 ([M-F]⁺) (Predicted) |
Experimental Protocols
Synthesis of Methyl 2-amino-4-chloro-5-halobenzoates
A general procedure for the synthesis of Methyl 2-amino-4-chloro-5-halobenzoates involves the halogenation of a suitable precursor, Methyl 2-amino-4-chlorobenzoate.
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), or Selectfluor®
-
Acetonitrile or Dichloromethane
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve Methyl 2-amino-4-chlorobenzoate in a suitable solvent (e.g., acetonitrile or dichloromethane) in a reaction vessel.
-
Add the halogenating agent (NIS for iodination, NBS for bromination, or Selectfluor® for fluorination) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for iodination and bromination) or water (for fluorination).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 2-amino-4-chloro-5-halobenzoate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: Standard pulse program, spectral width of -2 to 12 ppm, 16 scans, relaxation delay of 1 s.
-
¹³C NMR Parameters: Proton-decoupled pulse program, spectral width of -10 to 220 ppm, 1024 scans, relaxation delay of 2 s.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: An Electron Ionization (EI) mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of Methyl 2-amino-4-chloro-5-halobenzoate derivatives, as well as a simplified representation of a potential metabolic pathway for halobenzoates.
A Comparative Guide to Halogenated Building Blocks in Synthesis for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic use of halogenated building blocks is paramount. These versatile synthons serve as key precursors for a vast array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences reactivity, selectivity, and reaction conditions, thereby impacting the overall efficiency and viability of a synthetic route. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted building blocks in several cornerstone cross-coupling reactions, supported by experimental data and detailed protocols.
The Hierarchy of Reactivity: A Fundamental Principle
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1][2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This enhanced reactivity of iodo-derivatives often translates to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to their bromo and chloro counterparts.[2]
Performance in Key Cross-Coupling Reactions
The following sections provide a quantitative comparison of halogenated building blocks in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions. The data, compiled from various literature sources, illustrates the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor for the success of this transformation. As shown in the table below, aryl iodides and bromides are generally more reactive than aryl chlorides, often requiring less forcing conditions. However, advancements in ligand design have enabled the efficient coupling of aryl chlorides.[3][4]
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)2 (0.5) | K2CO3 | Water/Ethanol | RT | 0.5 | 95 | |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (0.5) | K2CO3 | Water/Ethanol | RT | 1 | 92 | |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/Water | 100 | 18 | 98 | [3] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | SiliaCat DPP-Pd (2) | K3PO4 | iPrOH | 80 | 3 | 85 (selective at I) | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/Water | 100 | 12 | 85 | [6] |
| 2-Chloropyridine | Phenylboronic acid | Pd2(dba)3 (2) / XPhos (4) | K3PO4 | t-BuOH | 100 | 16 | 91 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of halogen on the aryl precursor significantly impacts the reaction efficiency. Aryl iodides and bromides are typically more reactive, although specialized ligands have been developed to facilitate the amination of aryl chlorides.[7][8] Interestingly, aryl iodides can sometimes be challenging substrates due to the formation of unreactive palladium-iodide dimers, an issue that can often be circumvented by the choice of solvent, such as dioxane.[7][9]
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Aniline | Ni(acac)2 (1.5) | K3PO4 | Dioxane | 120 | 24 | 95 | [10] |
| 4-Bromoaniline | Dodecylamine | Ni(acac)2 (1.5) | K3PO4 | Dioxane | 120 | 24 | 60 | [10] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)2 (2) / RuPhos (4) | NaOtBu | Toluene | 100 | 24 | 92 | [11] |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)2 (1.5) | K3PO4 | Dioxane | 120 | 24 | 78 (selective at I) | [10] |
| 3-Iodopyridine | p-Toluidine | Ni(acac)2 (1.5) | K3PO4 | Dioxane | 120 | 24 | 86 | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The enhanced reactivity of aryl iodides is particularly advantageous in this reaction, often leading to higher yields under milder conditions compared to aryl bromides.[12][13]
| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01) | Et3N | DMF | 50 | 0.5 | 98 | [12] |
| Bromobenzene | Phenylacetylene | NS-MCM-41-Pd (0.1) | Et3N | DMF | 90 | 2 | 95 | [12] |
| 4-Iodoanisole | Phenylacetylene | NS-MCM-41-Pd (0.01) | Et3N | DMF | 50 | 0.5 | 99 | [12] |
| 4-Bromoanisole | Phenylacetylene | NS-MCM-41-Pd (0.1) | Et3N | DMF | 90 | 2 | 92 | [12] |
| 2-Bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 80 | 2 | 85 (selective at I) | [13] |
Negishi Coupling
The Negishi coupling is a versatile cross-coupling reaction that utilizes organozinc reagents. Similar to other palladium-catalyzed reactions, the reactivity of the aryl halide follows the I > Br > Cl trend. Activated aryl chlorides can be suitable substrates, although they often require longer reaction times.[14][15]
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)2 (1) / CPhos (2) | THF | RT | 0.5 | 96 | [15] |
| 4-Chloroacetophenone | Isopropylzinc bromide | Pd(OAc)2 (1) / CPhos (2) | THF | RT | 3 | 94 | [15] |
| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)2 (1) / CPhos (2) | THF | RT | 0.5 | 95 | [15] |
| 4-Chlorobenzonitrile | Isopropylzinc bromide | Pd(OAc)2 (1) / CPhos (2) | THF | RT | 6 | 93 | [15] |
Experimental Protocols
General Procedure for Ligand-Free Suzuki-Miyaura Cross-Coupling [16]
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a water-ethanol blend (3 mL) is stirred at room temperature for the indicated time. Following the reaction, the solution is extracted with diethyl ether (4 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Trifluoromethylation of Heterocycles with Togni's Reagent [17]
To a solution of the heterocycle (1 mmol) in a suitable solvent (e.g., CH₂Cl₂/H₂O), is added the Togni's reagent (1.2 mmol). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
General Procedure for C-H Halogenation using a Directing Group [18]
A mixture of the substrate containing a directing group (e.g., 2-arylpyridine) (1 mmol), a copper catalyst (e.g., Cu(OAc)₂) (10 mol%), and a halogen source (e.g., N-halosuccinimide) (1.2 mmol) in a suitable solvent (e.g., DCE) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing Synthetic Strategies
Catalytic Cycle of a Cross-Coupling Reaction
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Workflow for Sequential Cross-Coupling
Dihalogenated substrates offer the opportunity for sequential or iterative cross-coupling reactions, enabling the synthesis of complex, unsymmetrical molecules. The differential reactivity of the halogens is key to this strategy.
Decision Framework for Halogenated Building Block Selection
The choice of a halogenated building block depends on a variety of factors including desired reactivity, cost, and the nature of subsequent synthetic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-4-chloro-5-iodobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-4-chloro-5-iodobenzoate (CAS No. 199850-56-1), a halogenated aromatic compound.
Immediate Safety and Hazard Profile
Hazard Summary Table
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
To mitigate these risks, the following personal protective equipment (PPE) and handling precautions are essential:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound containing both chlorine and iodine, it must be treated as hazardous waste.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
This compound is classified as a halogenated organic solid waste .
-
Crucially, do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof waste container for halogenated organic solids.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Halogenated Organic Waste" and list the primary constituents, including "this compound."
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Disposal:
-
The primary and recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility. This process is designed to break down the molecule and scrub harmful acid gases (like HCl and HI) from the emissions.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in regular solid waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific waste management policies and the most current Safety Data Sheet available.
Personal protective equipment for handling Methyl 2-amino-4-chloro-5-iodobenzoate
Essential Safety and Handling Guide for Methyl 2-amino-4-chloro-5-iodobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 199850-56-1) was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as other halogenated aminobenzoates, and established best practices for handling halogenated aromatic compounds.[1] Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure laboratory safety.
Immediate Safety and Hazard Information
Based on data for similar halogenated aromatic compounds and aminobenzoate derivatives, researchers should be aware of the following potential hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]
-
Harmful if Swallowed: May be harmful if ingested.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1][5] | Protects against splashes and dust that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][5] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Cleanup:
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8][9]
-
Waste Container: Use a designated, properly labeled hazardous waste container for all waste containing this compound.[10] The container must be in good condition with a tightly sealing cap.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[7][10]
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the sink or in regular trash.[10]
Visualized Workflow
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedural workflow for the proper disposal of halogenated chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
